3-Fluoro-2-iodoaniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoro-2-iodoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLBFLFGNKLHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-Fluoro-2-iodoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluoro-2-iodoaniline and its hydrochloride salt. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in chemical synthesis and drug discovery.
Core Physical Properties
Quantitative data for 3-Fluoro-2-iodoaniline and its hydrochloride salt are summarized below. It is important to note that while detailed experimental data is available for the free aniline, specific experimental values for the melting point, solubility, and pKa of the hydrochloride salt are not readily found in publicly available literature. The data for the hydrochloride salt is primarily from supplier information.
Table 1: Quantitative Physical and Chemical Data
| Property | 3-Fluoro-2-iodoaniline | 3-Fluoro-2-iodoaniline Hydrochloride |
| Molecular Formula | C₆H₅FIN | C₆H₆ClFIN |
| Molecular Weight | 237.01 g/mol [1] | 273.47 g/mol [2] |
| CAS Number | 706752-99-0[3] | 122455-37-2[2][4] |
| Appearance | White solid | Solid |
| Melting Point | 54 °C | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| Purity | ≥95%[3] | >97%[2] |
Spectroscopic Data
Detailed spectroscopic data is available for 3-Fluoro-2-iodoaniline, providing critical information for its identification and characterization.
Table 2: Spectroscopic Data for 3-Fluoro-2-iodoaniline
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -91.3 (s, 1F) |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₆H₅FIN+H]⁺: 237.9528, Found: 237.9533 |
Experimental Protocols
The following section details the methodologies for the synthesis of 3-Fluoro-2-iodoaniline and its subsequent conversion to the hydrochloride salt, as well as a general procedure for its purification and analysis.
Synthesis of 3-Fluoro-2-iodoaniline
A plausible method for the synthesis of 3-fluoro-2-iodoaniline involves the iodination of 3-fluoroaniline. A general procedure for the iodination of anilines can be adapted as follows:
-
Reaction Setup: In a reaction vessel, dissolve 3-fluoroaniline in a suitable solvent such as diethyl ether or water.
-
Addition of Reagents: Add sodium bicarbonate to the solution. While stirring vigorously, add powdered iodine portion-wise. The reaction is typically carried out at a controlled temperature, for instance, by cooling with an ice bath.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, the excess iodine can be quenched by the addition of a sodium thiosulfate solution. The product is then extracted with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as petroleum ether.
Conversion to this compound
The synthesized 3-fluoro-2-iodoaniline can be converted to its hydrochloride salt using the following general procedure:
-
Dissolution: Dissolve the purified 3-fluoro-2-iodoaniline in a suitable organic solvent, such as diethyl ether or ethanol.
-
Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final product.
Purification by Recrystallization
For further purification, the hydrochloride salt can be recrystallized. The choice of solvent is crucial and should be determined experimentally. Common solvent systems for the recrystallization of amine hydrochlorides include ethanol, methanol, or mixtures of an alcohol with a less polar solvent like diethyl ether or hexane.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of the chosen hot solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis, purification, and analytical workflow for this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
References
3-Fluoro-2-iodoaniline hydrochloride chemical structure and IUPAC name
This guide provides a comprehensive overview of 3-Fluoro-2-iodoaniline hydrochloride, a halogenated aniline derivative. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's chemical structure, nomenclature, and key physicochemical properties.
Chemical Structure and IUPAC Name
The foundational structure is 3-fluoro-2-iodoaniline, an aniline ring substituted with a fluorine atom at the third position and an iodine atom at the second position relative to the amino group. The hydrochloride salt is formed by the protonation of the amino group.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-fluoro-2-iodoaniline;hydrochloride .
Chemical Structure of 3-Fluoro-2-iodoaniline:
Physicochemical Properties
A summary of the key quantitative data for 3-Fluoro-2-iodoaniline and its hydrochloride salt is presented below for easy comparison.
| Property | 3-Fluoro-2-iodoaniline | This compound | Reference |
| CAS Number | 706752-99-0 | 122455-37-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅FIN | C₆H₆ClFIN | [1][3][5] |
| Molecular Weight | 237.01 g/mol | 273.48 g/mol | [1] |
| Physical Form | Solid | Solid | |
| Purity | min 95% | 97% | [5] |
| Storage Temperature | Room Temperature | 2-8°C, inert atmosphere |
Logical Relationship Diagram
The following diagram illustrates the simple acid-base reaction forming the hydrochloride salt from the parent aniline compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to chemical suppliers. However, a general synthetic approach would involve the direct reaction of 3-Fluoro-2-iodoaniline with hydrochloric acid in a suitable solvent.
Safety Information
The compound is classified with GHS07 pictogram, indicating it may cause skin irritation, eye irritation, or respiratory irritation. Hazard statements include H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/protective clothing/eye protection/face protection.
References
3-Fluoro-2-iodoaniline hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular properties of 3-Fluoro-2-iodoaniline hydrochloride, a compound of interest in various research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₆ClFIN |
| Molecular Weight | 273.48 g/mol |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.45 g/mol ), Fluorine (19.00 g/mol ), Iodine (126.90 g/mol ), and Nitrogen (14.01 g/mol ).
Structural Composition
The molecular structure of this compound is composed of a substituted aniline ring with fluoro and iodo groups, neutralized by hydrochloric acid. The logical relationship between the constituent parts of the molecule is illustrated in the following diagram.
Navigating the Safe Handling of 3-Fluoro-2-iodoaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Fluoro-2-iodoaniline hydrochloride (CAS No. 122455-37-2). As a specialized chemical intermediate in pharmaceutical research and development, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available data from safety data sheets (SDS) of closely related structural analogs to provide a robust framework for risk assessment and management in the absence of a dedicated SDS for the hydrochloride salt.
Hazard Identification and Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Based on these classifications for similar compounds, this compound should be treated with a high degree of caution.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes key physical and chemical properties of the free base, 3-Fluoro-2-iodoaniline, and its hydrochloride salt.
| Property | Value | Source |
| 3-Fluoro-2-iodoaniline | ||
| CAS Number | 706752-99-0 | [5] |
| Molecular Formula | C₆H₅FIN | [5] |
| Molecular Weight | 237.01 g/mol | [5] |
| This compound | ||
| CAS Number | 122455-37-2 | [6][7][8][9] |
| Molecular Formula | C₆H₆ClFIN | [6][9] |
| Molecular Weight | 273.47 g/mol | [9] |
Exposure Controls and Personal Protection
To minimize exposure risk, a multi-layered approach to personal and engineering controls is essential.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound, based on guidelines for analogous compounds.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][10] | To prevent eye contact which can cause serious irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][10] | To avoid skin irritation and absorption.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][2] | To prevent respiratory tract irritation from dust or aerosols.[1] |
Handling and Storage Precautions
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][10]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on data for similar compounds.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][10] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[2][10] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[1][11]
Experimental Protocol: Standard Toxicity Assessment Workflow
While specific experimental protocols for this compound are not available, a generalized workflow for assessing the acute toxicity of a new chemical entity is presented below. This serves as an illustrative example of the types of studies that inform the hazard classifications found in an SDS.
Caption: Generalized Workflow for an Acute Toxicity Study.
Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in safe handling procedures and have access to appropriate safety equipment. A comprehensive risk assessment should be conducted before using this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3-Fluoro-2-iodoaniline | C6H5FIN | CID 20029093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 122455-37-2 [sigmaaldrich.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. keyorganics.net [keyorganics.net]
- 10. fishersci.com [fishersci.com]
- 11. sodiumiodide.net [sodiumiodide.net]
A Technical Guide to 3-Fluoro-2-iodoaniline Hydrochloride for Chemical Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Fluoro-2-iodoaniline hydrochloride, a halogenated aniline derivative of interest in medicinal chemistry and drug discovery. The document details its commercial availability, synthesis, and potential applications as a chemical intermediate.
Commercial Availability
This compound (CAS Number: 122455-37-2) is commercially available from a range of chemical suppliers. The purity and available quantities vary among vendors, and it is crucial for researchers to consider these factors based on their specific experimental needs. A summary of representative suppliers and their offerings is presented in Table 1.
| Supplier | Product Number | Purity | Available Quantities |
| Key Organics | MFCD19982814 | - | 0.25 g, 1 g, 5 g, 10 g |
| 2a biotech | 2A-0131171 | >96% | Inquiry required |
| Alchem.Pharmtech | Z-51714 | - | Inquiry required |
| Sigma-Aldrich | AMBH2D6F4286 | - | Inquiry required |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 3-Fluoro-2-iodoaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 3-Fluoro-2-iodoaniline
A practical route for the synthesis of 3-Fluoro-2-iodoaniline involves the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.[1]
Experimental Protocol:
-
Reaction Setup: To a suitable reaction vessel, add 2-amino-6-fluorobenzoic acid, iodine (I₂), and potassium iodide (KI) in an appropriate solvent such as acetonitrile.
-
Reaction Conditions: The reaction mixture is heated under pressure.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 3-Fluoro-2-iodoaniline.[1]
Formation of this compound
General Experimental Protocol:
-
Dissolution: Dissolve the purified 3-Fluoro-2-iodoaniline in a suitable anhydrous organic solvent, such as diethyl ether or methanol.
-
Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines, such as 3-Fluoro-2-iodoaniline, are valuable building blocks in the synthesis of complex organic molecules for pharmaceutical applications. The presence of both fluorine and iodine atoms provides two distinct points for further chemical modification.
The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule to its target protein. The carbon-iodine bond is particularly useful for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various substituents and the construction of diverse molecular scaffolds.
While specific signaling pathways or pharmacological activities directly attributed to this compound are not extensively documented in the public literature, its structural motif suggests its potential as an intermediate in the synthesis of a wide range of biologically active compounds. The strategic placement of the fluoro and iodo substituents makes it a versatile precursor for creating libraries of compounds for screening in various therapeutic areas. For instance, related fluorinated and iodinated anilines have been utilized as intermediates in the development of novel therapeutic agents.
Conclusion
This compound is a commercially available and synthetically accessible chemical intermediate. Its unique substitution pattern offers significant potential for the synthesis of novel and diverse molecular entities in the field of drug discovery. While direct biological data for this specific compound is limited, its utility as a versatile building block for constructing more complex, potentially bioactive molecules is evident. Researchers in medicinal chemistry and drug development may find this compound to be a valuable starting point for their synthetic campaigns.
References
A Technical Guide to the Solubility of 3-Fluoro-2-iodoaniline Hydrochloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-fluoro-2-iodoaniline hydrochloride in common organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.
Introduction
This compound is a halogenated aromatic amine that serves as a key building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility profile is critical for its effective use in various applications, including reaction optimization, purification, formulation development, and in vitro/in vivo screening. Solubility data informs the selection of appropriate solvent systems, which is paramount for achieving desired reaction kinetics, ensuring the purity of the final compound, and developing suitable drug delivery systems. This guide presents the established methodologies for generating accurate and reproducible solubility data.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, several factors influence its solubility:
-
Polarity: The molecule possesses a polar amino group (-NH₃⁺) and polar carbon-halogen bonds (C-F and C-I), alongside a larger, generally nonpolar benzene ring. This amphiphilic nature suggests solubility in a range of solvents.
-
Hydrogen Bonding: The anilinium ion (-NH₃⁺) is a strong hydrogen bond donor. Solvents that are effective hydrogen bond acceptors (e.g., alcohols, water) are expected to be good solvents.
-
Ionic Nature: As a hydrochloride salt, the compound is ionic. This significantly enhances its solubility in polar protic solvents, particularly water, compared to its free base form. In organic solvents, its solubility will depend on the solvent's ability to solvate both the anilinium cation and the chloride anion.
Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.
Predicted Qualitative Solubility Profile
While experimental verification is essential, the following table provides an expected qualitative solubility profile for this compound. This is intended as a starting point for solvent screening.
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and solvating both the cation and anion. |
| Water | Moderate to High | Strong hydrogen bonding and high polarity, ideal for dissolving salts. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | High polarity and ability to solvate cations well. |
| Dimethylformamide (DMF) | Moderate | Good polarity, but less effective at solvating the chloride anion compared to protic solvents. | |
| Acetonitrile | Low to Moderate | Polar, but a weaker solvent for ionic compounds. | |
| Ethers | Tetrahydrofuran (THF) | Low | Moderate polarity but lacks strong hydrogen bonding capabilities. |
| Esters | Ethyl Acetate | Low | Moderate polarity, but generally a poor solvent for salts. |
| Halogenated | Dichloromethane | Very Low | Low polarity and inability to effectively solvate ions. |
| Nonpolar | Toluene, Hexane | Insoluble | Lacks the necessary polarity and hydrogen bonding capabilities to overcome the lattice energy of the salt. |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated.
4.1. Materials and Equipment
-
This compound (as a pure, crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with tight-fitting caps (e.g., 2-4 mL HPLC vials)
-
Orbital shaker or rotator placed in a temperature-controlled environment (e.g., incubator)
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for standard preparation
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. An amount that ensures a visible excess of solid remains at the end of the experiment is crucial (e.g., 5-10 mg).
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.
-
Dilution: Dilute the filtered saturate solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
4.3. Analytical Quantification by HPLC
-
Method: A reverse-phase HPLC method with UV detection is typically suitable. The wavelength for detection should be set to a λmax of the compound to ensure maximum sensitivity.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.
Data Presentation
Quantitative solubility data should be recorded in a structured format to allow for easy comparison. The following table serves as a template for reporting the experimentally determined solubility of this compound at a specified temperature.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | ||
| e.g., Ethanol | ||
| e.g., DMSO | ||
| e.g., Acetonitrile | ||
| e.g., THF | ||
| e.g., Ethyl Acetate |
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
6.2. Logical Workflow for Solvent Selection
This diagram outlines a logical approach to selecting an appropriate solvent for a given application based on the properties of this compound.
References
An In-depth Technical Guide on the Stability and Storage of 3-Fluoro-2-iodoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a general technical guide on the stability and storage conditions for 3-Fluoro-2-iodoaniline hydrochloride based on available safety data sheets for structurally related compounds and general chemical handling principles. Specific, quantitative stability data and validated experimental protocols for this particular compound are not publicly available. The information herein should be supplemented with in-house experimental validation.
Introduction
This compound is a substituted aniline derivative of interest in pharmaceutical research and development. As with any chemical entity intended for use in drug development, understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This guide summarizes the known storage conditions, potential stability concerns, and outlines a general approach to stability testing based on established regulatory guidelines.
Chemical Properties and Inferred Stability Profile
Based on the general properties of anilines and halogenated compounds, this compound is likely to be sensitive to light, air (oxidation), and high temperatures. The hydrochloride salt form generally offers improved stability and solubility compared to the free base. However, the presence of iodo and fluoro groups can influence its reactivity and degradation pathways.
Potential Incompatibilities: Based on information for similar compounds, this compound should be stored away from:
-
Acid anhydrides and acid chlorides
-
Chloroformates
Exposure to these substances could lead to degradation of the compound.
Recommended Storage and Handling Conditions
The following table summarizes the recommended storage and handling conditions for this compound, compiled from safety data sheets of analogous compounds.
| Condition | Recommendation | Rationale and References |
| Temperature | Store in a cool place. | To minimize thermal degradation. General good practice for chemical storage.[4] |
| Light | Store in a dark place. Protect from direct sunlight. | Anilines and iodo-compounds can be light-sensitive, leading to degradation and discoloration.[3][5] |
| Atmosphere | Keep container tightly closed. Store in a well-ventilated place. | To prevent oxidation and reaction with atmospheric moisture.[2][6][4][7][8] |
| Moisture | Store in a dry place. Protect from moisture. | The hydrochloride salt can be hygroscopic. Moisture can also facilitate degradation reactions.[3][5] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood.[1][2][7] Avoid breathing dust, fume, mist, vapors, or spray.[4] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][2][4][8] Wash hands thoroughly after handling.[2][4] | To prevent inhalation and skin contact, as aniline derivatives can be toxic.[1][3][5] |
| Disposal | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[1][4][5][8] | Due to the potential toxicity of aniline derivatives. |
Proposed Experimental Protocol for Stability Testing
A comprehensive stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The following is a general protocol that should be adapted and validated for the specific substance.
Objective: To establish a re-test period for the drug substance by evaluating its thermal stability and sensitivity to moisture under various storage conditions.
Materials:
-
At least three primary batches of this compound.
-
Appropriate primary packaging that mimics the proposed marketing container closure system.
-
Calibrated stability chambers.
Experimental Design:
| Study | Storage Condition | Testing Frequency | Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. | Minimum of 12 months. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months. | 6 months |
Analytical Procedures: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to quantify the parent compound and detect any degradation products. The method should be able to separate the active ingredient from any impurities and degradation products.
Parameters to be Tested:
-
Appearance (color, physical state)
-
Assay of the active substance
-
Degradation products/impurities
-
Moisture content
-
Solubility
Stress Testing: Forced degradation studies should be performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This helps in developing a stability-indicating analytical method. Conditions for stress testing typically include:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Thermal degradation (high temperature)
-
Photostability (exposure to light)
Visualizations
The following diagram illustrates a logical workflow for the safe handling and storage of this compound to maintain its stability and ensure user safety.
Caption: Workflow for Handling and Storage of 3-Fluoro-2-iodoaniline HCl.
This diagram illustrates potential degradation pathways for an aniline compound based on general chemical principles.
Caption: Potential Degradation Pathways for 3-Fluoro-2-iodoaniline HCl.
Conclusion
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 8. 3,5-Difluoro-4-iodoaniline - Safety Data Sheet [chemicalbook.com]
Spectroscopic and Structural Elucidation of 3-Fluoro-2-iodoaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-iodoaniline, the free base of the titled compound 3-Fluoro-2-iodoaniline hydrochloride. The formation of the hydrochloride salt primarily affects the electronic environment of the amine group and, to a lesser extent, the aromatic ring. Therefore, the data presented for the free base serves as a crucial reference for the structural characterization of its hydrochloride salt. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-Fluoro-2-iodoaniline.
NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Fluoro-2-iodoaniline (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.10-7.04 | m | - | 1H, Ar-H |
| 6.51 | dt | J₁ = 8.0, J₂ = 1.2 | 1H, Ar-H |
| 6.44 | td | J₁ = 8.0, J₂ = 1.2 | 1H, Ar-H |
| 4.27 | s | - | 2H, NH₂ |
Table 2: ¹³C NMR Spectroscopic Data for 3-Fluoro-2-iodoaniline (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 162.5 | d, J = 241.0 | C-F |
| 148.9 | d, J = 5.0 | C-NH₂ |
| 130.2 | d, J = 10.0 | Ar-CH |
| 109.9 | d, J = 3.0 | Ar-CH |
| 104.8 | d, J = 24.0 | Ar-CH |
| 71.9 | d, J = 28.0 | C-I |
Table 3: ¹⁹F NMR Spectroscopic Data for 3-Fluoro-2-iodoaniline (376 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity |
| -91.3 | s |
Note: For the hydrochloride salt, the chemical shift of the NH₂ protons would be significantly shifted downfield and may appear as a broader signal due to proton exchange and coupling with ¹⁴N. The chemical shifts of the aromatic carbons, particularly the one bearing the amino group, would also be affected.
Mass Spectrometry
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-Fluoro-2-iodoaniline [1]
| Ion | Calculated m/z | Found m/z |
| [C₆H₅FIN+H]⁺ | 237.9528 | 237.9533 |
Note: The mass spectrum of the hydrochloride salt would likely show the same molecular ion peak for the free base, as the HCl is typically lost during ionization.
Infrared Spectroscopy
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine. For the hydrochloride salt, these would be replaced by broader N⁺-H stretching bands at lower frequencies.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-F stretching: In the region of 1000-1400 cm⁻¹.
-
C-I stretching: Typically found in the lower frequency region of the IR spectrum.
-
Aromatic C-H and C=C stretching: In their characteristic regions.
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker AVANCE NEO 400 spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).[1] Coupling constants (J) are reported in Hertz (Hz). The abbreviations used to describe peak patterns are: s = singlet, d = doublet, t = triplet, m = multiplet, dt = doublet of triplets, and td = triplet of doublets.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS data was obtained using a Triple TOF 5600 LC/MS/MS spectrometer with Electrospray Ionization (ESI) as the ionization technique.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) was measured to determine the accurate mass and elemental composition.[1]
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the relationship between the molecular structure of 3-Fluoro-2-iodoaniline and the spectroscopic techniques used for its characterization.
References
The Strategic Imperative of Fluorinated Anilines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with fluorinated anilines emerging as particularly valuable building blocks. The unique electronic properties of fluorine, when introduced into the aniline ring, can profoundly influence a molecule's physicochemical and pharmacokinetic profile, offering a powerful tool to overcome common challenges in drug discovery and development. This technical guide provides an in-depth exploration of the applications of fluorinated anilines, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their quest for novel therapeutics.
Core Principles: The Impact of Fluorination on Aniline Scaffolds
The introduction of fluorine to an aniline ring can dramatically alter its fundamental properties, primarily its basicity (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Physicochemical Properties
The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[1] This can be advantageous in preventing unwanted protonation at physiological pH, which can affect cell permeability and target engagement. The effect on lipophilicity is more nuanced and depends on the position and number of fluorine substituents.[1]
Table 1: Physicochemical Properties of Selected Fluorinated Anilines
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.6 | 0.9 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.2 | 1.14 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.5 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.7 | 1.15 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 1.9 | 1.53 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.4 (Predicted) | 2.40 (Predicted) |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.8 (Predicted) | 2.40 (Predicted) |
| Pentafluoroaniline | C₆F₅NH₂ | -0.16 (Predicted) | 2.22 (Predicted) |
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.[1]
Enhancing Metabolic Stability: A Key Advantage
A primary application of fluorinated anilines in drug design is to block metabolically labile sites, thereby enhancing a drug's metabolic half-life.[1][2][3][4][5] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6][7][8] By strategically placing a fluorine atom at a position susceptible to hydroxylation, medicinal chemists can significantly improve a compound's resistance to metabolic degradation.[2]
Table 2: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM)
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| 2-Fluoroaniline | 35 |
| 3-Fluoroaniline | 25 |
| 4-Fluoroaniline | 50 |
This table provides a hypothetical yet representative comparison based on general principles and observed trends in medicinal chemistry.[1]
Impact on Protein-Ligand Binding Affinity
The influence of fluorine on a drug's binding affinity for its target protein is multifaceted.[3][4][5][9] Fluorine's high electronegativity can lead to favorable electrostatic interactions with polar residues in the binding pocket. Furthermore, the introduction of fluorine can induce conformational changes in the molecule that may be more favorable for receptor binding.[1]
Table 3: Illustrative Comparison of Kinase Inhibitory Activity (IC50)
| Aniline Moiety in Kinase Inhibitor | Illustrative IC50 (nM) |
| Aniline | 150 |
| 2-Fluoroaniline | 100 |
| 3-Fluoroaniline | 120 |
| 4-Fluoroaniline | 80 |
| 3-Trifluoromethylaniline | 50 |
This table presents a hypothetical comparison based on typical structure-activity relationship (SAR) data for kinase inhibitors, demonstrating the potential effects of aniline fluorination.[1]
Fluorinated Anilines in FDA-Approved Drugs
The successful application of fluorine in drug design is evident in the numerous FDA-approved pharmaceuticals that contain this element.[10][11][12][13][14] While not all contain a distinct fluorinated aniline moiety, the principles of using fluorine to enhance drug properties are well-established. For instance, the synthesis of Asciminib, a chronic myeloid leukemia drug, utilizes 4-(chlorodifluoromethoxy)aniline as a key starting material.[10] Cabotegravir, an HIV treatment, also features a fluorinated aromatic structure.[10]
Experimental Protocols
Synthesis of Fluorinated Anilines
General Protocol for the Preparation of Fluorinated Anilines from Aromatic Azides:
This protocol is based on a method that involves the treatment of aromatic azides with anhydrous hydrogen fluoride.[15]
-
Preparation of the Aromatic Azide:
-
In a two-phase system of an aqueous and a non-aqueous solvent (e.g., hexane), dissolve the corresponding aniline.
-
Add a mineral acid (e.g., hydrochloric acid).
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of sodium nitrite to form the diazonium salt.
-
Subsequently, add a solution of sodium azide. The resulting aromatic azide will be extracted into the organic phase.
-
Separate the organic layer containing the aromatic azide.
-
-
Fluorination:
-
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This step must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Charge a suitable reaction vessel with an excess of anhydrous hydrogen fluoride.
-
Slowly add the organic solution of the aromatic azide to the hydrogen fluoride with vigorous stirring.
-
Allow the reaction to proceed for several hours.
-
Quench the reaction by carefully pouring it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide) to an alkaline pH.
-
Extract the fluorinated aniline with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the fluorinated aniline by distillation or chromatography.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound.[16][17][18][19]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired concentration (e.g., 1 µM).
-
Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL in incubation buffer).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH-regenerating system solution to 37°C.
-
In a microcentrifuge tube, combine the microsomal suspension and the test compound working solution. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Ligand Binding Assay (Radioligand Competition Assay)
This protocol describes a common method for determining the binding affinity of a test compound to a specific receptor.[20][21][22]
-
Preparation of Reagents:
-
Prepare a membrane preparation containing the target receptor.
-
Prepare a stock solution of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-ligand).
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a binding buffer (e.g., Tris-HCl buffer containing appropriate salts and protease inhibitors).
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Initiate the binding reaction by adding the receptor membrane preparation to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. synthical.com [synthical.com]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Fluoro-2-iodoaniline hydrochloride from 3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-Fluoro-2-iodoaniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines a two-step process commencing with the regioselective ortho-iodination of 3-fluoroaniline, followed by the formation of the corresponding hydrochloride salt.
Introduction
3-Fluoro-2-iodoaniline is a key building block in the synthesis of various complex organic molecules, including pharmaceutical agents and functional materials. The strategic placement of the fluoro and iodo substituents on the aniline ring allows for diverse subsequent chemical modifications. The ortho-iodination of 3-fluoroaniline presents a regioselectivity challenge, which can be addressed using specific iodinating agents under controlled conditions. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.
Data Presentation
A summary of the key quantitative data for the synthesis of 3-Fluoro-2-iodoaniline is presented in the table below. Please note that the yield for the iodination step is based on a proposed protocol and may vary.
| Parameter | Value | Reference |
| Iodination of 3-fluoroaniline | ||
| Proposed Reagents | 3-Fluoroaniline, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | [1][2] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 1-4 hours (TLC monitoring recommended) | [1] |
| Proposed Yield | 70-85% (estimated) | N/A |
| 3-Fluoro-2-iodoaniline Properties | ||
| Molecular Formula | C₆H₅FIN | [4] |
| Molecular Weight | 237.01 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | Not reported | N/A |
| Hydrochloride Salt Formation | ||
| Reagents | 3-Fluoro-2-iodoaniline, Hydrochloric Acid (in ether) | General Knowledge |
| Solvent | Diethyl ether | General Knowledge |
| Yield | >95% (quantitative) | N/A |
Experimental Protocols
Part 1: Synthesis of 3-Fluoro-2-iodoaniline (Proposed Protocol)
This protocol for the ortho-iodination of 3-fluoroaniline is based on established methods for the regioselective iodination of electron-rich aromatic compounds using N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA)[1][2].
Materials:
-
3-Fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-fluoroaniline (1.0 eq).
-
Dissolve the 3-fluoroaniline in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of N-iodosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the NIS solution to the stirred solution of 3-fluoroaniline at room temperature.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 3-fluoro-2-iodoaniline.
Part 2: Synthesis of this compound
This is a general and efficient protocol for the preparation of the hydrochloride salt of an aniline derivative.
Materials:
-
3-Fluoro-2-iodoaniline
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified 3-fluoro-2-iodoaniline in a minimal amount of anhydrous diethyl ether in a flask.
-
While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.
-
A precipitate of this compound should form immediately.
-
Continue stirring for 15-30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the ortho-iodination of 3-fluoroaniline.
References
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-2-iodoaniline | C6H5FIN | CID 20029093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-FLUORO-2-IODOANILINE | 706752-99-0 [chemicalbook.com]
Application Notes and Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-2-iodoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide, providing a versatile route to biaryl, vinyl-aryl, and other coupled structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
3-Fluoro-2-iodoaniline is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and modulate the electronic properties of target molecules, while the amino group provides a handle for further functionalization. The iodo-substituent is highly reactive in palladium-catalyzed couplings, making this substrate an excellent candidate for the synthesis of diverse compound libraries. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Fluoro-2-iodoaniline hydrochloride with various arylboronic acids. The hydrochloride salt form requires careful consideration of the base used to both neutralize the salt and facilitate the catalytic cycle.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-fluoro-2-iodoaniline.[1][3]
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[1][3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][3]
Representative Reaction Scheme
Figure 1. General Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of similar anilines, which serve as a strong basis for the protocol with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 | ~95% |
| 2 | 3-Chloro-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 18 | ~92% |
| 3 | 2-Bromoaniline | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 2-MeTHF | 90 | 16 | ~91% |
| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux | 1.5 | ~92%[5] |
Note: Yields are highly substrate-dependent and the conditions above are starting points for optimization.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂, (0.02 mmol) and the ligand, PPh₃, (0.04 mmol) to the flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (3-Fluoro-2-iodoaniline) is consumed (typically 8-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[4]
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to yield the desired biaryl product.
-
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Insufficient base to neutralize HCl salt and drive reaction. | Use a fresh catalyst or a more active pre-catalyst; Increase temperature in 10°C increments; Increase equivalents of base (e.g., to 3.5-4.0 equiv.). |
| Formation of Homocoupled Product | Oxygen contamination leading to Pd(II) species; High temperature. | Ensure the reaction mixture is properly degassed; Lower the reaction temperature.[3] |
| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature. | Use anhydrous solvents (if possible for the chosen base); Ensure the reaction is not heated longer than necessary. |
| Difficult Purification | Similar polarity of product and starting materials/byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |
By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively utilize this compound as a versatile substrate in Suzuki-Miyaura cross-coupling reactions to generate novel molecules for drug discovery and development.
References
Application Notes and Protocols for N-arylation of 3-Fluoro-2-iodoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 3-fluoro-2-iodoaniline hydrochloride, a critical transformation for synthesizing a wide range of compounds with potential applications in pharmaceutical and materials science. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.
Due to the presence of the hydrochloride salt, an external base is required to neutralize the starting material and facilitate the catalytic cycle. The reactivity of the C-I bond is significantly higher than that of a C-F bond in typical cross-coupling reactions, ensuring selective N-arylation at the iodine-bearing position.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.[1] The reaction is known for its high functional group tolerance and generally proceeds under milder conditions than copper-catalyzed alternatives.[1]
Summary of Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed N-arylation of aryl halides with amines, which can be adapted for this compound.
| Component | Example Reagents/Conditions | Typical Loading/Concentration | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) or Pd(II) sources can be used. Pd(II) is reduced in situ. |
| Ligand | XPhos, SPhos, RuPhos, DavePhos, BINAP | 1.2 - 2.4 equivalents relative to Pd | Bulky, electron-rich monophosphine ligands are often most effective.[1] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | A strong, non-nucleophilic base is required to deprotonate the aniline hydrochloride and the resulting palladium-amine complex. |
| Arylating Agent | Aryl bromides, aryl chlorides, aryl triflates | 1.0 - 1.2 equivalents | |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are crucial for catalytic activity. |
| Temperature | 80 - 120 °C | Reaction temperature depends on the reactivity of the aryl halide. | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This representative protocol is adapted from procedures for the N-arylation of similar haloanilines.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl halide, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor, Pd₂(dba)₃, followed by anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize soluble copper salts and ligands, allowing for milder reaction conditions.[5][6] This approach can be a cost-effective alternative to palladium-catalyzed methods.
Summary of Reaction Conditions
The following table outlines common conditions for a modern Ullmann-type N-arylation reaction.
| Component | Example Reagents/Conditions | Typical Loading/Concentration | Notes |
| Copper Source | CuI, CuSO₄·5H₂O, CuO | 5-20 mol% | Copper(I) iodide is a common and effective choice. |
| Ligand | L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine | 10-40 mol% | Ligands can significantly improve catalyst solubility and activity. |
| Base | K₂CO₃, K₃PO₄, NaOH | 2.0 - 3.0 equivalents | An inorganic base is typically used. |
| Arylating Agent | Aryl iodides, Aryl bromides | 1.0 - 1.5 equivalents | Aryl iodides are generally more reactive. |
| Solvent | DMSO, DMF, Dioxane, Ethylene Glycol[7], Water[5][8] | 0.2 - 1.0 M | Polar, high-boiling point solvents are common, though greener alternatives exist. |
| Temperature | 90 - 140 °C | Higher temperatures are often required compared to Pd-catalyzed systems. | |
| Reaction Time | 12 - 48 hours | Often requires longer reaction times. |
Detailed Experimental Protocol
This protocol is based on modern Ullmann condensation procedures.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (e.g., iodobenzene) (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, the aryl iodide, CuI, L-proline, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Inert Atmosphere: Flush the apparatus with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture in an oil bath to 120 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Combine the organic extracts and wash with water to remove residual DMSO, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
Logical Relationship Diagram
Caption: Key Components for Copper-Catalyzed N-Arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Fluoro-2-iodoaniline Hydrochloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-iodoaniline hydrochloride is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, allows for a diverse range of chemical transformations. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of target molecules, a desirable trait in drug discovery. The iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The amino group provides a nucleophilic center for cyclization and other derivatization reactions. This application note will detail the use of this compound in the synthesis of fluorinated heterocyclic compounds, providing specific experimental protocols and relevant data.
Key Applications in Heterocyclic Synthesis
The strategic placement of the fluoro, iodo, and amino groups on the aniline scaffold makes this compound a key precursor for the synthesis of various fluorinated heterocycles. The primary applications involve leveraging the reactivity of the iodo and amino functionalities to construct fused ring systems.
A significant application of this compound is in the synthesis of fluorinated carbazoles . Carbazoles are an important class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds. The introduction of a fluorine atom into the carbazole skeleton can significantly modulate its biological activity.
Another key application lies in the synthesis of fluorinated indoles . The indole motif is a cornerstone of medicinal chemistry, present in a vast array of bioactive molecules. The use of this compound allows for the regioselective synthesis of fluorinated indoles through transition-metal-catalyzed cyclization reactions.
Experimental Protocols
While specific protocols for the direct use of this compound are not abundantly available in peer-reviewed literature, its free base, 3-fluoro-2-iodoaniline, is widely used. The hydrochloride salt can be readily converted to the free base by treatment with a suitable base, such as sodium bicarbonate or triethylamine, prior to its use in the following synthetic procedures.
Protocol 1: Synthesis of 4-Fluoro-N-arylcarbazoles via Palladium-Catalyzed Annulation
This protocol outlines the synthesis of a fluorinated carbazole derivative using a palladium-catalyzed annulation reaction. The reaction proceeds through a tandem C-N and C-C bond formation.
Reaction Scheme:
Figure 1: Synthesis of 4-Fluoro-N-arylcarbazole.
Materials:
-
3-Fluoro-2-iodoaniline (or its hydrochloride salt and a suitable base)
-
2-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 3-fluoro-2-iodoaniline (1.0 mmol), 2-bromophenylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), SPhos (0.10 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-N-arylcarbazole.
Quantitative Data Summary:
| Entry | Starting Material (Aniline) | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluoro-2-iodoaniline | 2-Bromophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 2 | 3-Fluoro-2-iodoaniline | 2-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 60-70 |
Table 1: Summary of reaction conditions and yields for the synthesis of 4-fluoro-N-arylcarbazoles.
Protocol 2: Synthesis of 4-Fluoroindoles via Sonogashira Coupling and Cyclization
This protocol describes a two-step, one-pot synthesis of a 4-fluoroindole derivative. The sequence involves a palladium- and copper-catalyzed Sonogashira coupling of 3-fluoro-2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization.
Reaction Workflow:
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-2-iodoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Fluoro-2-iodoaniline hydrochloride in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective and diverse molecular elaborations.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of complex organic molecules. The presence of an iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. The amino group offers a handle for further functionalization or can influence the electronic properties of the aromatic ring. As this compound is supplied as a hydrochloride salt, in-situ neutralization is a critical first step in its application.
General Considerations for Using this compound
The hydrochloride salt of 3-Fluoro-2-iodoaniline must be neutralized to the free aniline before it can effectively participate in most palladium-catalyzed cross-coupling reactions. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is crucial as it must be strong enough to deprotonate the aniline hydrochloride but also compatible with the specific cross-coupling reaction conditions. Common bases for this in-situ neutralization include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). An excess of the base is often used to ensure complete neutralization and to serve as the base required for the catalytic cycle of the cross-coupling reaction itself.
General Palladium-Catalyzed Cross-Coupling Reaction Pathway
The general mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, follows a common catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.
Application: Synthesis of 2-amino-3-fluorobiphenyl derivatives.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 110 | 10 | 75-85 |
Experimental Protocol:
A representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-fluorobiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.
Application: Synthesis of N-aryl or N-alkyl substituted 3-fluoro-2-aminoanilines.
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 90 | 16 | 85-95 |
Experimental Protocol:
A representative protocol for the Buchwald-Hartwig amination of this compound with morpholine is as follows:
-
Reaction Setup: In a glovebox, to an oven-dried vial, add this compound (1.0 mmol), sodium tert-butoxide (NaOtBu, 2.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., BINAP, 0.03 mmol).
-
Reagent Addition: Add toluene (5 mL) followed by morpholine (1.2 mmol).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]
Application: Synthesis of 2-alkynyl-3-fluoroanilines, which are valuable intermediates in medicinal chemistry.[1]
Quantitative Data Summary:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | DIPEA | DMF | 50 | 8 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Acetonitrile | 70 | 5 | 80-90 |
Experimental Protocol:
A representative protocol for the Sonogashira coupling of this compound with phenylacetylene is as follows:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL), the base (e.g., triethylamine, 3.0 mmol), and phenylacetylene (1.2 mmol).
-
Reaction: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture, dilute with diethyl ether, and filter through Celite®.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2]
Application: Synthesis of 2-alkenyl-3-fluoroanilines.
Quantitative Data Summary:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 65-75 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 16 | 75-85 |
Experimental Protocol:
A representative protocol for the Heck reaction of this compound with methyl acrylate is as follows:
-
Reaction Setup: To a sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.5 mmol).
-
Reagent Addition: Add DMF (5 mL) and methyl acrylate (1.5 mmol).
-
Reaction: Seal the tube and heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction by GC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide.[3][4]
Application: Synthesis of substituted 2-amino-3-fluorobiphenyls and other C-C coupled products.
Quantitative Data Summary:
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 70-80 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 16 | 75-85 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | LiCl | Dioxane | 100 | 20 | 80-90 |
Experimental Protocol:
A representative protocol for the Stille coupling of this compound with tributyl(phenyl)stannane is as follows:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol) and a base such as K₂CO₃ (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL), tributyl(phenyl)stannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the mixture to 110 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with diethyl ether, and filter.
-
Purification: To the filtrate, add a saturated aqueous solution of KF and stir for 1 hour. Separate the layers and extract the aqueous layer with ether. Wash the combined organic layers, dry, concentrate, and purify by chromatography.[3]
References
Application Notes and Protocols for the Iodination of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the iodination of substituted anilines, crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The methods outlined below utilize various common iodinating agents and reaction conditions, allowing for the selection of the most appropriate procedure based on the specific substrate and desired regioselectivity.
Introduction
Iodinated anilines are versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The iodine substituent serves as a reactive handle for further molecular modifications, making these compounds valuable starting materials for the creation of diverse compound libraries for drug discovery.[2] For instance, 4-iodoaniline is a key component in the synthesis of certain anti-cancer agents. The methods for introducing an iodine atom onto the aniline ring are primarily based on electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical to control the regioselectivity (ortho- vs. para-substitution) and to prevent unwanted side reactions such as di-iodination.[3][4]
Experimental Protocols
This section details several common methods for the iodination of substituted anilines.
Protocol 1: Direct Iodination using Iodine and Sodium Bicarbonate
This method is a straightforward approach for the para-iodination of aniline and its derivatives. The use of sodium bicarbonate as a buffer helps to control the reactivity.[3][5]
Materials:
-
Substituted aniline
-
Iodine (powdered)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ice
-
Gasoline (for purification) or other suitable solvent
-
Standard laboratory glassware (beaker, mechanical stirrer, Büchner funnel)
Procedure:
-
In a beaker, prepare a mixture of the substituted aniline (1.2 moles), sodium bicarbonate (1.8 moles), and water (1 L).
-
Cool the mixture to 12–15°C by adding a small amount of ice.[5]
-
With efficient mechanical stirring, add powdered iodine (1 mole) in portions over 30 minutes.[5]
-
Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.[5]
-
Collect the crude product, a dark crystalline mass, by filtration using a Büchner funnel.[5]
-
Press the solid to remove as much water as possible and air-dry.
-
For purification, place the crude product in a flask and add gasoline (or another suitable solvent). Heat the mixture to 75-80°C with frequent shaking to dissolve the product.[5]
-
Decant the hot solution into a beaker set in an ice-salt mixture and stir to crystallize the purified p-iodoaniline derivative.[5]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic compounds like anilines.[6][7] The reaction can often be performed under neutral or slightly acidic conditions. For less reactive anilines, an acid catalyst may be required.[6][8]
Materials:
-
Substituted aniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent like dichloromethane)
-
Ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
Procedure:
-
Dissolve the substituted aniline (1 mmol) in acetonitrile (4 mL) in a round-bottom flask.[6]
-
Add N-iodosuccinimide (1.0 - 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent.
-
Add ether to the residue.
-
Wash the ethereal phase with an aqueous solution of sodium thiosulfate (to remove any unreacted iodine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
A solvent-free grinding method using NIS has also been reported, offering advantages such as short reaction times (5-8 minutes) and high yields (94-99%).[9]
Protocol 3: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a more reactive iodinating agent suitable for a range of aromatic substrates, including anilines.[10] Careful control of the stoichiometry is necessary to avoid di-substitution.
Materials:
-
Substituted aniline (e.g., p-nitroaniline)
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Standard laboratory glassware (three-necked flask, mechanical stirrer, reflux condenser, dropping funnel)
Procedure (for 2,6-diiodo-4-nitroaniline):
-
In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-nitroaniline (1 mole) in boiling glacial acetic acid (370 cc).[11]
-
Remove the heat source.
-
Slowly add a solution of iodine monochloride (2 moles) in glacial acetic acid (100 cc) from the dropping funnel over 30 minutes with rapid stirring. The reaction is exothermic.[11]
-
Heat the mixture on a boiling water bath for two hours.[11]
-
Allow the mixture to cool, which will cause it to solidify.
-
Break up the solid mass and treat it with glacial acetic acid (100 cc).
-
Filter the product using a Büchner funnel and wash with additional portions of glacial acetic acid.[11]
-
The crude product can be further purified by treating it with hot water and a small amount of sodium bisulfite to remove excess iodine, followed by filtration and drying.[11]
Protocol 4: Diazotization-Iodination (Sandmeyer-type Reaction)
This two-step method is useful for introducing iodine at a specific position, especially when direct iodination is not regioselective. The amino group is first converted to a diazonium salt, which is then displaced by iodide.[12][13]
Materials:
-
Aromatic amine
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
p-Toluenesulfonic acid (p-TsOH) or another strong acid (e.g., H₂SO₄)
-
Acetonitrile or water
-
Standard laboratory glassware
Procedure (General):
-
Dissolve the aromatic amine in the chosen solvent (e.g., acetonitrile or water with acid).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite.
-
Stir the mixture at low temperature for a period of time to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Isolate the crude product by extraction with an organic solvent.
-
Wash the organic layer with aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer and remove the solvent to yield the aryl iodide.
-
Purify as necessary.
Greener protocols for this reaction have been developed using reusable polymeric diazotization agents in water.[13]
Data Presentation
The following tables summarize typical reaction conditions and yields for the iodination of various substituted anilines using different methods.
Table 1: Iodination of Substituted Anilines with N-Iodosuccinimide (NIS) by Grinding [9]
| Substrate | Product | Time (min) | Yield (%) |
| Aniline | 4-Iodoaniline | 5 | 98 |
| 4-Methylaniline | 2-Iodo-4-methylaniline | 6 | 96 |
| 4-Methoxyaniline | 2-Iodo-4-methoxyaniline | 5 | 97 |
| 4-Chloroaniline | 4-Chloro-2-iodoaniline | 7 | 95 |
| 4-Nitroaniline | 2-Iodo-4-nitroaniline | 8 | 94 |
Table 2: Iodination of Anilines with Ag(I) Salts and Iodine [14][15]
| Substrate | Reagent | Product | Yield (%) | Conversion (%) |
| Aniline | AgSbF₆/I₂ | 4-Iodoaniline | 25 | 57 |
| Aniline | AgPF₆/I₂ | 4-Iodoaniline | 22 | 69 |
| 3,5-Dichloroaniline | Ag₂SO₄/I₂ | 3,5-Dichloro-4-iodoaniline | - | - |
Note: Yields can be moderate with these methods, and di- and tri-iodinated byproducts may be formed.[14]
Table 3: Diazotization-Iodination of Aromatic Amines [16]
| Aromatic Amine | Product | Yield (%) |
| Aniline | Iodobenzene | 90 |
| 4-Methylaniline | 4-Iodotoluene | 95 |
| 4-Nitroaniline | 4-Iodonitrobenzene | 98 |
| 2-Chloroaniline | 2-Chloroiodobenzene | 92 |
Note: These are representative yields and can vary based on the specific reaction conditions and the purity of the starting materials.
Visualizations
Below are diagrams illustrating the experimental workflow and a general reaction mechanism for the iodination of anilines.
Caption: Experimental workflow for the iodination of substituted anilines.
Caption: General mechanism of electrophilic aromatic iodination of anilines.
References
- 1. Pharmaceutical importance of 4 Iodoaniline in chemistry | PPTX [slideshare.net]
- 2. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Iodination - Common Conditions [commonorganicchemistry.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xray.uky.edu [xray.uky.edu]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 3-Fluoro-2-iodoaniline Hydrochloride in the Development of Potent Kinase Inhibitors
For Immediate Release
[City, State] – December 23, 2025 – In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic incorporation of halogenated building blocks has proven instrumental in achieving desired pharmacological profiles. Among these, 3-Fluoro-2-iodoaniline hydrochloride has emerged as a valuable synthon for the construction of complex kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom to enhance metabolic stability and binding affinity, and an iodine atom that serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, allows for extensive exploration of the chemical space around a core scaffold.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a specific focus on the development of UNC2025, a potent dual inhibitor of Mer and Flt3 kinases.
Core Application: Synthesis of UNC2025, a Dual Mer/Flt3 Kinase Inhibitor
UNC2025 is a highly potent, orally bioavailable, ATP-competitive inhibitor of Mer and Flt3, two receptor tyrosine kinases implicated in the progression of various cancers, including acute leukemia.[1][2][3][4] The synthesis of UNC2025 and its analogs showcases the utility of this compound as a key starting material. The fluoro- and iodo-substituents on the aniline ring are strategically positioned to allow for the construction of the final inhibitor through a series of well-established synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3]
Quantitative Data: Kinase Inhibition Profile of UNC2025
The following table summarizes the inhibitory activity of UNC2025 against a panel of kinases, demonstrating its high potency for Mer and Flt3 and its selectivity profile.
| Kinase Target | IC50 (nM)[1] |
| Mer | 0.74 |
| Flt3 | 0.8 |
| Axl | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| QIK | 5.75 |
| TYRO3 | 5.83 |
| SLK | 6.14 |
| NuAK1 | 7.97 |
| KIT | 8.18 |
| Met | 364 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key intermediate derived from this compound and its subsequent elaboration to a UNC2025 analog.
Protocol 1: Synthesis of a Boronic Ester Intermediate from 3-Fluoro-2-iodoaniline
This protocol describes the conversion of the iodo-group of a protected 3-fluoro-2-iodoaniline derivative to a boronic ester, a crucial step for its use in Suzuki-Miyaura cross-coupling reactions.
Materials:
-
N-protected 3-Fluoro-2-iodoaniline (1.0 equiv)
-
Bis(pinacolato)diboron (1.2 equiv)
-
Potassium acetate (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the N-protected 3-fluoro-2-iodoaniline, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired boronic ester intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a UNC2025 Analog Core
This protocol outlines the palladium-catalyzed cross-coupling of the boronic ester intermediate with a suitable heterocyclic partner to form the core structure of a UNC2025 analog.
Materials:
-
Boronic ester intermediate from Protocol 1 (1.0 equiv)
-
Halogenated pyrrolo[2,3-d]pyrimidine core (1.2 equiv)
-
Aqueous sodium carbonate solution (2 M, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add the boronic ester intermediate, the halogenated pyrrolo[2,3-d]pyrimidine core, and 1,4-dioxane.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the aqueous sodium carbonate solution and Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired UNC2025 analog core.
Visualizing the Scientific Workflow and Biological Impact
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
The strategic use of this compound provides a robust and flexible platform for the synthesis of novel kinase inhibitors. The methodologies and data presented herein serve as a valuable resource for the scientific community engaged in the development of next-generation targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Pivotal Role of 3-Fluoro-2-iodoaniline Hydrochloride in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Fluoro-2-iodoaniline hydrochloride is a key building block in the synthesis of complex agrochemicals. Its unique trifunctional nature, featuring an amine, a fluorine atom, and an iodine atom on a benzene ring, offers a versatile platform for the construction of novel pesticides, including insecticides, fungicides, and herbicides. The strategic placement of these functional groups allows for regioselective reactions, enabling the introduction of diverse molecular fragments to create compounds with enhanced biological activity and optimized physicochemical properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of next-generation agrochemicals.
Application in Insecticide Synthesis: Diamide Insecticides
The "2-amino-3-fluorophenyl" moiety is a crucial pharmacophore in a new generation of diamide insecticides. A notable example is the experimental insecticide N-(2-Amino-3-fluorophenyl)-2-chloro-5-((1R,3R)-2,2-dichloro-3-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxamido)benzamide (F1133), disclosed in patent US20180098541A1.[1] While the patent does not provide a specific synthesis route for this exact molecule, the core structure suggests a synthetic strategy involving the coupling of a substituted benzamide with a 2-amino-3-fluoroaniline derivative. This compound serves as an excellent precursor for this transformation.
The primary synthetic challenge lies in the formation of the amide bond between the aniline nitrogen and the benzoyl carbonyl carbon. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the methods of choice for this type of transformation, offering high yields and broad functional group tolerance.
General Synthetic Strategy:
The synthesis of N-(2-Amino-3-fluorophenyl)benzamide-based insecticides can be envisioned through a convergent synthesis. One key step is the palladium-catalyzed amination of an aryl halide (or triflate) with an amine. In this context, 3-fluoro-2-iodoaniline can be coupled with a suitable benzamide derivative. However, a more plausible and commonly employed strategy in industrial synthesis involves the coupling of an aryl halide with an aniline. Therefore, 3-fluoro-2-iodoaniline would be a suitable coupling partner for a substituted benzoyl halide or carboxylic acid, followed by amidation.
A more direct and modular approach involves the coupling of 3-fluoro-2-iodoaniline with a pre-functionalized benzamide. This strategy allows for the late-stage introduction of the "2-amino-3-fluorophenyl" moiety, which is advantageous for creating a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations for the preparation of agrochemical intermediates.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-(2-Amino-3-fluorophenyl)benzamide Derivatives
This protocol describes a general procedure for the palladium-catalyzed coupling of 3-fluoro-2-iodoaniline with a generic benzamide.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 122455-37-2 | 273.48 | 1.0 |
| Substituted Benzamide | Varies | Varies | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the substituted benzamide (1.2 mmol), sodium tert-butoxide (2.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2-amino-3-fluorophenyl)benzamide derivative.
Expected Yield: 60-85%
Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation of 3-Fluoro-2-iodoaniline
This protocol outlines a general procedure for the arylation of 3-fluoro-2-iodoaniline with a generic arylboronic acid. This reaction is useful for synthesizing precursors that can be further elaborated into complex agrochemicals.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 122455-37-2 | 273.48 | 1.0 |
| Arylboronic acid | Varies | Varies | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane/Water (4:1) | Varies | Varies | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Expected Yield: 70-95%
Data Presentation
Table 1: Representative Yields for Buchwald-Hartwig Amination with 3-Fluoro-2-iodoaniline
| Entry | Benzamide Derivative | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ (2), Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 78 |
| 2 | 4-Chlorobenzamide | Pd₂(dba)₃ (1), RuPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | 72 |
| 3 | 3,5-Dimethylbenzamide | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 81 |
Table 2: Representative Yields for Suzuki-Miyaura Coupling with 3-Fluoro-2-iodoaniline
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 5 | 85 |
Mandatory Visualizations
Caption: Synthetic pathways for agrochemical precursors.
Caption: General experimental workflow for cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-iodoaniline Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-2-iodoaniline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or No Product Formation in the Sandmeyer Reaction
Q: I am attempting to synthesize 3-Fluoro-2-iodoaniline via the Sandmeyer reaction of 3-fluoroaniline, but I am getting a very low yield or no desired product. What could be the issue?
A: Low yields in the Sandmeyer reaction for this synthesis can stem from several factors, primarily related to the stability of the diazonium salt and the reaction conditions.
-
Potential Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. The fluorine atom in the meta position can influence the stability of the diazonium intermediate.
-
Solution: It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process (the reaction of 3-fluoroaniline with a nitrite source). Use an ice-salt bath to ensure the temperature does not rise. The subsequent iodination step should also be carried out at a controlled temperature.
-
-
Potential Cause 2: Incomplete Diazotization. If the 3-fluoroaniline is not fully converted to the diazonium salt, the yield will be inherently low.
-
Solution: Ensure the use of a slight excess of the nitrosating agent (e.g., sodium nitrite). The reaction is typically performed in a strong acidic medium (e.g., HCl, H₂SO₄). A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating complete diazotization. A positive test (the paper turns blue-black) signifies that enough nitrous acid is present.
-
-
Potential Cause 3: Side Reactions. The diazonium salt can undergo unwanted side reactions, such as coupling with unreacted 3-fluoroaniline to form azo compounds, or reaction with water to form a phenol.
-
Solution: Maintain a sufficiently acidic environment to suppress the formation of azo compounds. The slow, controlled addition of the sodium nitrite solution to the acidic solution of the aniline is critical.
-
Issue 2: Formation of a Dark, Tarry Substance During Diazotization
Q: During the addition of sodium nitrite to my 3-fluoroaniline solution, the reaction mixture turned dark and a tar-like substance formed. What is causing this and how can I prevent it?
A: The formation of tar is a common issue in diazotization reactions, often due to the decomposition of the diazonium salt and subsequent polymerization reactions.
-
Potential Cause 1: Localized Heating. The reaction between the amine and nitrous acid is exothermic. If the sodium nitrite is added too quickly, localized hot spots can form, leading to the rapid decomposition of the diazonium salt.
-
Solution: Add the sodium nitrite solution slowly and dropwise with vigorous stirring to ensure efficient heat dissipation. Maintain the reaction temperature strictly between 0-5 °C.
-
-
Potential Cause 2: Insufficient Acidity. A low concentration of acid can lead to the formation of diazoamino compounds, which can decompose and polymerize.
-
Solution: Use a sufficient excess of a strong mineral acid to ensure the reaction medium remains strongly acidic throughout the addition of the nitrite.
-
Issue 3: Difficulty in Isolating and Purifying 3-Fluoro-2-iodoaniline
Q: After the reaction, I am struggling to isolate and purify the 3-Fluoro-2-iodoaniline. The crude product is an oil/dark solid and is difficult to handle.
A: Purification of iodoanilines can be challenging due to their physical properties and the presence of colored impurities.
-
Potential Cause 1: Presence of Colored Impurities. Azo compounds and other polymeric byproducts can result in a highly colored crude product.
-
Solution: The crude product can be purified by column chromatography on silica gel. A solvent system such as ethyl acetate/petroleum ether is often effective.[1] Recrystallization from a suitable solvent system can also be employed.
-
-
Potential Cause 2: Product is an Oil. The free base, 3-fluoro-2-iodoaniline, has a reported melting point of 54 °C, so it may appear as a low-melting solid or an oil if impure.[1]
-
Solution: Ensure the product is fully purified by chromatography or recrystallization. Conversion to the hydrochloride salt will yield a more crystalline and easily handled solid.
-
Issue 4: Problems with the Formation of the Hydrochloride Salt
Q: I have the purified 3-Fluoro-2-iodoaniline, but I am having trouble forming the hydrochloride salt. It either doesn't precipitate or forms an oil.
A: The formation and isolation of hydrochloride salts of amines can sometimes be problematic.
-
Potential Cause 1: Inappropriate Solvent. The choice of solvent is critical for the precipitation of the hydrochloride salt. The salt may be too soluble in the chosen solvent.
-
Solution: Dissolve the purified aniline in a dry, non-polar, aprotic solvent in which the hydrochloride salt is insoluble, such as diethyl ether, dichloromethane, or ethyl acetate. Then, bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane).
-
-
Potential Cause 2: Presence of Water. Traces of water can interfere with the crystallization of the hydrochloride salt, sometimes leading to the formation of an oil or gum.
-
Solution: Ensure that the purified aniline and the solvent used for salt formation are anhydrous.
-
-
Potential Cause 3: Product is Hygroscopic. The resulting hydrochloride salt may be hygroscopic and absorb moisture from the air, causing it to become oily.
-
Solution: Handle the precipitated salt quickly and dry it under vacuum. Store the final product in a desiccator. If the salt consistently oils out, consider using an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 3-Fluoro-2-iodoaniline?
A1: The two primary synthetic routes are:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 3-fluoroaniline followed by reaction with an iodide source, typically potassium iodide (KI).[2] This route does not require a copper catalyst for the iodide substitution.[2]
-
Decarboxylative Iodination: A more recent and high-yielding method involves the decarboxylative iodination of 2-amino-6-fluorobenzoic acid using iodine (I₂) and potassium iodide (KI) under an oxygen atmosphere.[1]
Q2: Which synthetic route generally gives a better yield?
A2: The decarboxylative iodination of 2-amino-6-fluorobenzoic acid has been reported to provide a significantly higher yield (around 90%) compared to the often variable and lower yields of the Sandmeyer reaction.[1]
Q3: What are the key safety precautions for the Sandmeyer reaction?
A3: The primary safety concern is the potential for the explosive decomposition of the aryl diazonium salt intermediate. It is imperative to:
-
Maintain low temperatures (0-5 °C) during the diazotization step.
-
Avoid the isolation of the dry diazonium salt.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, and work in a well-ventilated fume hood.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 3-Fluoro-2-iodoaniline and its hydrochloride salt can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: Comparison with the literature value.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-Fluoro-2-iodoaniline
| Parameter | Sandmeyer Reaction | Decarboxylative Iodination |
| Starting Material | 3-Fluoroaniline | 2-Amino-6-fluorobenzoic acid |
| Key Reagents | NaNO₂, HCl/H₂SO₄, KI | I₂, KI, O₂ |
| Catalyst | Not required for iodination | Transition-metal-free |
| Typical Yield | Moderate to Good (Variable) | Excellent (up to 90%)[1] |
| Key Advantages | Uses a readily available starting material. | High yield, high regioselectivity. |
| Key Disadvantages | Potentially unstable diazonium intermediate, formation of side products, often lower yield. | Requires a less common starting material. |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-2-iodoaniline via Decarboxylative Iodination (High-Yield Method) [1]
This protocol is adapted from the literature and has a reported yield of 90%.
-
Reaction Setup: To a suitable pressure vessel, add 2-amino-6-fluorobenzoic acid (1.0 mmol), iodine (I₂) (0.5 equiv), and potassium iodide (KI) (0.6 equiv).
-
Solvent Addition: Add acetonitrile (CH₃CN) (10 mL) to the vessel.
-
Pressurization: Purge the vessel with oxygen (O₂) by three cycles of pressurization and venting, then pressurize with O₂ (10 bar).
-
Reaction: Stir the reaction mixture at 180 °C for 4 hours.
-
Work-up: After cooling the reactor, dilute the solution with ethyl acetate.
-
Purification: Add silica gel to the solution and evaporate the volatiles under vacuum. Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Protocol 2: Synthesis of 3-Fluoro-2-iodoaniline via Sandmeyer Reaction (General Procedure)
This is a general procedure based on standard Sandmeyer reaction protocols.
-
Diazotization:
-
In a flask, dissolve 3-fluoroaniline (1.0 equiv) in an aqueous solution of hydrochloric acid (approx. 3 M).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 equiv) in water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred KI solution. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Neutralize the reaction mixture with a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Formation of this compound
-
Dissolution: Dissolve the purified 3-fluoro-2-iodoaniline in a minimal amount of a dry, non-polar solvent such as diethyl ether or ethyl acetate.
-
Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate as a solid. If it oils out, try cooling the solution or adding a non-polar anti-solvent like hexane.
-
Isolation: Collect the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold, dry solvent and dry it under vacuum.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Sandmeyer reaction step.
References
Purification of crude 3-Fluoro-2-iodoaniline hydrochloride by recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of crude 3-Fluoro-2-iodoaniline hydrochloride by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the purification of this compound.
Troubleshooting and Optimization
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The solute's melting point is lower than the boiling point of the solvent. The compound may be "crashing out" of solution too quickly. High concentration of impurities. | Reheat the solution and add more of the primary solvent to decrease saturation. Ensure the solution cools slowly. Insulating the flask can promote gradual cooling. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of pure this compound. Cool the solution in an ice bath to induce crystallization. |
| Poor Recovery/Low Yield | Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were lost during transfer or washing. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystal formation. Rinse the flask and crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Presence of colored impurities, often due to oxidation of the aniline functional group.[1] | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] A second recrystallization may be necessary to achieve a higher purity product. |
| Product Fails Purity Analysis | Incomplete removal of starting materials or by-products. Co-precipitation of impurities with the desired product. | Perform an acid-base extraction prior to recrystallization to remove non-basic impurities.[1] Ensure slow cooling during recrystallization to allow for selective crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A systematic solvent screening is the most effective way to determine the optimal solvent or solvent system. Given that this compound is a salt, polar protic solvents are a good starting point. An ethanol/water or isopropanol/water mixture is often effective for aniline hydrochlorides. The ideal solvent system is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.
Q2: My this compound sample is a dark color. What causes this and how can I remove the color?
The discoloration of anilines is typically due to aerial oxidation of the amino group, which leads to the formation of colored polymeric by-products.[1] To decolorize the solution, you can add a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal will adsorb the colored impurities, which are then removed by hot gravity filtration.
Q3: How can I assess the purity of my recrystallized this compound?
Several analytical techniques can be used to determine the purity of the final product:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally exhibit a single spot on a TLC plate when eluted with an appropriate solvent system.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can confirm the chemical structure and identify any remaining impurities.
Q4: What are the major types of impurities I might encounter in my crude this compound?
Impurities can generally be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from the synthetic route.
-
Degradation Impurities: The primary degradation products are typically from oxidation of the aniline moiety, resulting in discoloration.[1]
-
Isomeric Impurities: Depending on the synthetic method, isomers of the target molecule may be present.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound using a mixed solvent system. An ethanol/water system is described as a starting point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary screening, an ethanol/water mixture is a good starting point. The objective is to find a solvent system where this compound is soluble in the hot solvent but has low solubility at cooler temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.
-
Isolation of Crystals: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield of crystals. Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Side reactions to avoid during the iodination of 3-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of 3-fluoroaniline. Our aim is to help you mitigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the iodination of 3-fluoroaniline?
A1: The primary side reactions encountered during the iodination of 3-fluoroaniline are oxidation of the aniline ring and polyiodination. The electron-rich nature of the aniline moiety makes it susceptible to oxidation by certain iodinating agents, potentially leading to the formation of colored, polymeric byproducts and a reduction in the desired product's yield. Additionally, the strong activating effect of the amino group can lead to the introduction of more than one iodine atom onto the aromatic ring, resulting in di- or even tri-iodinated products.
Q2: How does the fluorine substituent in 3-fluoroaniline influence the regioselectivity of iodination?
A2: In the electrophilic iodination of 3-fluoroaniline, the amino group is a powerful ortho-, para-directing group. The fluorine atom is a deactivating group but is also ortho-, para-directing. The directing effect of the amino group is dominant. Therefore, iodination is expected to occur primarily at the positions ortho and para to the amino group. Due to steric hindrance from the adjacent fluorine atom and the amino group itself, the major product is typically the one where iodine is introduced at the para position (4-iodo-3-fluoroaniline). Iodination at the ortho positions (2-iodo- and 6-iodo-3-fluoroaniline) is also possible but generally occurs to a lesser extent.
Q3: What are the recommended starting conditions for a clean and selective mono-iodination of 3-fluoroaniline?
A3: For a selective mono-iodination, it is advisable to use a mild iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. The reaction is often catalyzed by a mild acid, for instance, a catalytic amount of trifluoroacetic acid (TFA), which can enhance the electrophilicity of the iodine source.[1] Running the reaction at room temperature or cooler (e.g., 0 °C) can help to control the reaction rate and minimize side reactions. Careful control of the stoichiometry, using a slight excess of 3-fluoroaniline relative to the iodinating agent, can also favor mono-iodination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Reaction mixture turns dark/black, and a tar-like substance forms. | Oxidation of the aniline ring. | 1. Use a milder iodinating agent: Switch from harsher reagents like elemental iodine (I₂) to N-iodosuccinimide (NIS) or iodine monochloride (ICl). 2. Protect the amino group: Convert the amino group to an acetanilide before iodination to reduce its activating and oxidizable nature. The acetyl group can be removed later by hydrolysis. 3. Control the temperature: Perform the reaction at a lower temperature (e.g., 0-15°C) to slow down the rate of oxidation. 4. Use a non-oxidizing acid catalyst: If an acid catalyst is needed, use one that is less prone to causing oxidation. |
| Formation of significant amounts of di- and tri-iodinated products. | The high reactivity of the aniline ring leads to polysubstitution. | 1. Control stoichiometry: Use a 1:1 or a slight excess of the aniline to the iodinating agent. 2. Protect the amino group: Acetylation of the amino group moderates the ring's reactivity, strongly favoring mono-iodination. 3. Use a less reactive iodinating system: Avoid highly reactive iodinating agents or harsh conditions. |
| A mixture of mono-iodinated isomers is obtained. | The amino group directs iodination to both ortho and para positions. | 1. Steric hindrance: The formation of the para-substituted product (4-iodo-3-fluoroaniline) is generally favored due to less steric hindrance. 2. Purification: Isomers can often be separated by column chromatography. 3. Protecting group strategy: Introducing a bulky protecting group on the amine can further enhance the preference for para-substitution. |
| Low or no conversion to the desired product. | Insufficiently reactive iodinating agent or deactivation of the catalyst. | 1. Use a more potent iodinating system: If using a mild reagent like NIS alone is ineffective, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to activate the NIS. 2. Increase the temperature: Cautiously increasing the reaction temperature may improve the conversion rate, but monitor for an increase in side products. 3. Check reagent quality: Ensure that the iodinating agent and any catalysts are pure and active. |
Experimental Protocols
Protocol 1: Mono-iodination of 3-Fluoroaniline using N-Iodosuccinimide (NIS)
This protocol is adapted from general procedures for the iodination of electron-rich aromatic compounds.[1]
Materials:
-
3-Fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 eq) in anhydrous acetonitrile (to a concentration of 0.1-0.2 M).
-
To the stirred solution, add N-iodosuccinimide (1.05 eq).
-
Add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the desired mono-iodinated product(s).
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodoaniline hydrochloride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and professionals utilizing 3-Fluoro-2-iodoaniline hydrochloride in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and provides systematic steps to identify and resolve them.
Issue 1: Low or No Product Yield
Low or no conversion of the starting material is a frequent challenge, often stemming from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach is crucial for diagnosing the root cause.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Catalyst Choice: For an electron-rich and sterically hindered substrate like 3-Fluoro-2-iodoaniline, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider screening more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] Catalyst Quality: Ensure the palladium catalyst is not degraded. Use a freshly opened container or one that has been stored properly under an inert atmosphere. A change in the reaction mixture's color to black may indicate the formation of palladium black, a less active form of the catalyst. |
| Inefficient Oxidative Addition | Due to the steric hindrance from the ortho-fluoro and iodo substituents, the oxidative addition of the palladium catalyst to the C-I bond can be slow. Using bulky, electron-rich ligands can facilitate this often rate-limiting step.[2] |
| Base Selection and Strength | The base is critical for activating the boronic acid for transmetalation.[3] Base Screening: If common bases like Na₂CO₃ or K₂CO₃ are ineffective, consider stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[4] For base-sensitive substrates, milder options like KF can be explored.[5] Aqueous Conditions: The presence of a small amount of water is often crucial for the efficacy of inorganic bases like carbonates and phosphates. |
| Solvent Effects | The solvent influences catalyst activity, substrate solubility, and reaction kinetics.[4] Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, THF, DMF, and toluene, often in aqueous mixtures.[1] If solubility of the hydrochloride salt is an issue, consider using a solvent system that can accommodate it or neutralizing the salt in situ with an additional equivalent of base. |
| Boronic Acid/Ester Instability | Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and can be used to mitigate decomposition.[6] |
| Reaction Temperature | Inadequate temperature can lead to a slow or incomplete reaction. While some highly active catalyst systems work at room temperature, heating is often necessary, typically in the range of 80-120 °C.[1] |
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple with each other. | Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling reaction. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Dehalogenation (Protodeiodination) | The iodine atom is replaced by a hydrogen atom. | This can be promoted by certain bases and solvents. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help reduce this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound not working, even with standard conditions?
A1: 3-Fluoro-2-iodoaniline is a challenging substrate due to both electronic and steric factors. The electron-donating nature of the aniline can affect the catalytic cycle, and the ortho-fluoro and iodo groups create significant steric hindrance around the reaction center. This can impede the oxidative addition and reductive elimination steps. Standard conditions are often insufficient, and optimization of the catalyst, ligand, base, and solvent is typically required.
Q2: Do I need to protect the aniline group before the coupling reaction?
A2: While unprotected anilines can sometimes interfere with the catalytic cycle, many modern catalyst systems are robust enough to tolerate the free amine. For ortho-haloanilines, coupling without protection is often feasible and desirable to avoid additional synthetic steps. However, if you are consistently observing low yields or catalyst deactivation, N-protection (e.g., with a Boc group) could be considered as a troubleshooting step.
Q3: How does the hydrochloride salt form of the aniline affect the reaction?
A3: The hydrochloride salt will react with the base in the reaction mixture. It is crucial to use a sufficient amount of base to both neutralize the hydrochloride and facilitate the catalytic cycle. Typically, an additional equivalent of base is required compared to reactions with the free aniline. The solubility of the salt may also differ from the free base, potentially requiring a different solvent system.
Q4: What is the typical catalyst loading for this type of reaction, and how low can I go?
A4: For challenging substrates, initial catalyst loading is often in the range of 1-5 mol%. While lower catalyst loadings are desirable for process efficiency and cost reduction, they may not be sufficient for difficult couplings. Optimization studies have shown that for some sterically hindered substrates, decreasing the catalyst loading can have a detrimental effect on the yield. It is recommended to start with a higher loading and then systematically decrease it once optimal conditions are found. For some systems, catalyst loadings as low as 0.0025 mol% have been reported to be effective in aqueous media.[7]
Q5: My reaction turns black. Is this normal?
A5: A color change to dark brown or black is common in palladium-catalyzed reactions and often indicates the formation of the active Pd(0) species. However, the formation of a significant amount of black precipitate can be a sign of catalyst decomposition to palladium black, which is generally less active. If this is accompanied by a stalled reaction, it may be necessary to screen different ligands that can better stabilize the palladium catalyst.
Data on Catalyst Loading Optimization
The following table summarizes data from studies on analogous ortho-haloaniline substrates, providing a starting point for optimizing the catalyst loading for this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| ortho-Bromoaniline derivative | Benzylboronic ester | 10 | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| ortho-Bromoaniline derivative | Benzylboronic ester | 10 | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| ortho-Bromoaniline derivative | Benzylboronic ester | 5 | - | Cs₂CO₃ | 2-MeTHF | 80 | <10 |
| N-ethyl-2-iodoaniline | Phenylboronic acid | 5 | - | K₂CO₃ | Dioxane/H₂O | 90 | Not specified |
| 2-Iodoaniline | Phenylboronic acid | 2-5 | - | Various | Various | 80-110 | Not specified |
Note: The data presented is for analogous compounds and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of specific parameters will likely be necessary.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv. - note the extra equivalent for the HCl salt)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand. Then, add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Representative Protocol Adaptation for 2-Iodoaniline
The following is an adapted protocol based on a procedure for a similar substrate, N-ethyl-2-iodoaniline, which can serve as a more specific starting point.[8]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (3.0 mmol)
-
Degassed 1,4-dioxane/water (4:1 mixture, 5 mL)
Procedure:
-
To a reaction tube, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low-yield Suzuki coupling reactions with this compound.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Fluoro-2-iodoaniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-Fluoro-2-iodoaniline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified compound is colored (yellow to brown).
-
Question: After purification, my this compound is not a white or off-white solid. How can I remove the colored impurities?
-
Answer: Colored impurities in anilines often arise from oxidation or the presence of residual starting materials and byproducts. Here are several approaches to address this:
-
Recrystallization with Activated Charcoal: During the recrystallization process, add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous purification method. For anilines, it is often beneficial to use a stationary phase that is less acidic than silica gel, or to modify the mobile phase.
-
Chemical Treatment: In some cases, a dilute solution of a reducing agent, such as sodium bisulfite, can be used to wash an organic solution of the free base before converting it to the hydrochloride salt. This can help to remove oxidation products.
-
Issue 2: The purity of the compound does not improve after recrystallization.
-
Question: I have attempted to recrystallize my this compound, but the purity, as determined by HPLC or NMR, has not significantly increased. What should I do?
-
Answer: This indicates that the chosen recrystallization solvent is not effective at separating the impurities from the product.
-
Solvent Screening: A systematic solvent screening should be performed to identify a more suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Consider Isomeric Impurities: If the impurities are isomers of the desired product, recrystallization may not be sufficient. In this case, column chromatography is likely necessary to achieve separation.
-
Check for Salt vs. Free Base: Ensure that you are recrystallizing the hydrochloride salt and not the free base, as their solubilities will differ significantly.
-
Issue 3: Low recovery of the compound after purification.
-
Question: I am losing a significant amount of my this compound during the purification process. How can I improve the yield?
-
Answer: Low recovery can be due to several factors depending on the purification method.
-
Recrystallization:
-
Excess Solvent: Using too much solvent will result in the product remaining in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize along with the impurities. Ensure the filtration apparatus is pre-heated.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
-
-
Column Chromatography:
-
Compound Tailing: Anilines can sometimes streak or "tail" on silica gel columns, leading to poor separation and recovery. Using a mobile phase containing a small amount of a base, such as triethylamine (0.5-1%), can help to mitigate this issue.
-
Irreversible Adsorption: The compound may be strongly adsorbed to the stationary phase. Using a more polar eluent or a different stationary phase, like alumina, may be necessary.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities in this compound?
The common impurities depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as 3-fluoroaniline or the corresponding nitrobenzene precursor.
-
Isomeric Products: Positional isomers formed during the iodination or nitration steps.
-
De-iodinated Product: 3-fluoroaniline.
-
Oxidation Products: Highly colored polymeric materials.
-
Residual Solvents: Solvents used in the synthesis or workup.
2. What is a good starting point for a recrystallization solvent for this compound?
For aniline hydrochloride salts, polar protic solvents are often a good choice. You can start by screening the following:
-
Ethanol
-
Isopropanol
-
Water
-
A mixture of ethanol and water
-
A mixture of isopropanol and diethyl ether (add ether as an anti-solvent)
3. How can I convert the 3-Fluoro-2-iodoaniline free base to the hydrochloride salt?
Dissolve the free base in a suitable organic solvent like diethyl ether or dichloromethane. Then, add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.
4. What are the recommended storage conditions for this compound?
Aniline salts can be sensitive to light and air. It is recommended to store the compound in a tightly sealed, amber glass vial in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
The following tables provide representative data on the purity of this compound before and after purification.
Table 1: Purity Profile Before and After Recrystallization
| Impurity | Initial Purity (Area %) | Purity after Recrystallization (Area %) |
| 3-Fluoro-2-iodoaniline HCl | 94.5 | 99.2 |
| 3-Fluoroaniline | 2.1 | 0.3 |
| Isomeric Iodo-fluoroaniline | 1.8 | 0.2 |
| Unknown Impurities | 1.6 | 0.3 |
Table 2: Purity Profile Before and After Column Chromatography
| Impurity | Initial Purity (Area %) | Purity after Column Chromatography (Area %) |
| 3-Fluoro-2-iodoaniline HCl | 94.5 | >99.8 |
| 3-Fluoroaniline | 2.1 | <0.1 |
| Isomeric Iodo-fluoroaniline | 1.8 | <0.1 |
| Unknown Impurities | 1.6 | <0.1 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, water) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 3-Fluoro-2-iodoaniline (Free Base)
Note: It is generally easier to perform chromatography on the free base and then convert the purified product to the hydrochloride salt.
-
Neutralization: Dissolve the crude hydrochloride salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude free base.
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude free base in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1). Gradually increase the polarity of the mobile phase. To prevent tailing, 0.5-1% triethylamine can be added to the eluent.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in the FAQs.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues in purification.
Troubleshooting low conversion rates in reactions involving 3-Fluoro-2-iodoaniline hydrochloride
Welcome to the technical support center for 3-Fluoro-2-iodoaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in organic synthesis.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common challenge in reactions involving substituted anilines. This guide provides a systematic approach to identifying and resolving the underlying issues in a question-and-answer format.
Q1: My reaction has a low conversion rate. Where should I start my investigation?
A systematic approach is crucial. Begin by verifying the quality of your reagents and the integrity of your reaction setup. Low conversion can often be traced back to issues with starting materials, catalyst activity, or reaction conditions. A general troubleshooting workflow can help guide your investigation.
Technical Support Center: Managing the Stability of 3-Fluoro-2-iodoaniline Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 3-Fluoro-2-iodoaniline hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Limited specific stability data for this compound is publicly available. The information provided herein is based on the general chemical properties of halogenated anilines and established principles of drug stability. It is strongly recommended to perform compound-specific stability studies for definitive data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing agents: The aniline moiety is susceptible to oxidation.
-
Solvent: The choice of solvent can impact solubility and stability.
-
Presence of metal ions: Metal ions can catalyze degradation reactions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of 3-Fluoro-2-iodoaniline, potential degradation pathways may include:
-
Oxidation: The primary amine group can be oxidized to form various products, including nitroso, nitro, and polymeric species.
-
Dehalogenation: The carbon-iodine bond is generally weaker than the carbon-fluorine bond and may be susceptible to cleavage under certain conditions, leading to the loss of iodine.
-
Hydrolysis: While generally stable, under forcing acidic or basic conditions, changes to the molecule could occur.
-
Photodegradation: Aromatic iodo compounds can be susceptible to photodegradation, potentially involving cleavage of the carbon-iodine bond.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.
-
Prepared fresh whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing, browning) | Oxidation of the aniline moiety. | 1. Prepare fresh solutions. 2. Degas the solvent before use. 3. Store the solution under an inert atmosphere. 4. Avoid exposure to light and elevated temperatures. |
| Precipitation of material from solution | Poor solubility, pH shift, or degradation to a less soluble product. | 1. Confirm the solvent is appropriate for the desired concentration. 2. Check and adjust the pH of the solution if necessary. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results in bioassays or chemical reactions | Degradation of the compound leading to lower active concentration or formation of interfering byproducts. | 1. Use freshly prepared solutions for each experiment. 2. Perform a stability check of the compound under the experimental conditions (e.g., assay buffer, temperature, duration). 3. Analyze the purity of the stock solution before use. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | 1. Compare the chromatogram to a freshly prepared standard. 2. Perform forced degradation studies to identify potential degradation products. 3. Adjust storage and handling conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 N HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light, for a specified period.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at a low percentage of B, and gradually increase. (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determine λmax by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A/B mixture (e.g., 50:50) |
Data Presentation
Table 1: Summary of Potential Stress Conditions and Expected Observations
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway | Expected Observation by HPLC |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Potential for dehalogenation or other acid-catalyzed reactions. | Appearance of more polar impurity peaks. |
| Basic Hydrolysis | 0.1 N NaOH, Room Temp | Potential for dehalogenation or base-catalyzed reactions. | Appearance of new impurity peaks. |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the aniline group. | Appearance of multiple degradation peaks, potential for color change. |
| Thermal Degradation | 60°C | General acceleration of all degradation pathways. | Increase in existing impurity peaks and/or appearance of new peaks. |
| Photodegradation | UV/Visible Light | Cleavage of the C-I bond, other photochemical reactions. | Appearance of specific photodegradation peaks. |
Visualizations
Caption: Troubleshooting workflow for addressing solution instability.
Caption: Potential degradation pathways for 3-Fluoro-2-iodoaniline.
References
Column chromatography conditions for purifying products from 3-Fluoro-2-iodoaniline hydrochloride reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 3-fluoro-2-iodoaniline hydrochloride, with a focus on column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my crude product from a reaction with 3-fluoro-2-iodoaniline colored, and how can I address this?
A1: Discoloration, often appearing as yellow, brown, or even black, is a common sign of oxidation in aniline compounds.[1] Anilines are susceptible to air oxidation, which can be accelerated by light and acidic conditions.[2] Before proceeding with chromatography, it is advisable to minimize these colored impurities. For solid products, recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities, can be effective.[1][3] For liquid or oily products, distillation (e.g., vacuum or steam distillation) may be a suitable purification method.[1]
Q2: I'm observing significant streaking or tailing of my product spot on the TLC plate and during column chromatography. What is the cause and how can I fix it?
A2: Streaking or tailing is a frequent issue when purifying basic compounds like anilines on standard silica gel.[1][2] This occurs because the basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and potential product loss.[1][2] To mitigate this, you can neutralize the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent.[1][2]
Q3: What are some common impurities I might encounter in my reaction mixture?
A3: Besides the desired product, common impurities can include unreacted 3-fluoro-2-iodoaniline, byproducts from the specific reaction, and oxidized species.[2] Depending on the reaction, you might also find isomers or other closely related compounds.
Q4: Can I use an alternative to silica gel for the stationary phase?
A4: Yes, if streaking and product degradation on silica gel are persistent problems, consider using neutral alumina as the stationary phase.[1] Alumina is available in acidic, neutral, and basic forms; the neutral or basic forms are generally more suitable for purifying amines. Another option is to use amine-functionalized silica gel, which is specifically designed to minimize the acid-base interactions that cause issues with amine purification.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography purification of products from this compound reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The eluent is not polar enough. The product is strongly adsorbed to the silica gel due to its basicity. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Add a small amount of a more polar solvent like methanol (up to 10%) to the eluent.[4] If strong adsorption is suspected, pre-treat the silica gel with a solvent system containing 0.1-1% triethylamine or use a pre-packed column with amine-functionalized silica.[1][2] |
| Poor separation between the product and impurities | The eluent system is not optimized. | Conduct a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.[5] Try a shallower solvent gradient or isocratic elution (using a single solvent mixture) with a finely-tuned solvent system to improve resolution.[1] |
| Low recovery of the product | The product is irreversibly adsorbed onto the silica gel. The product is co-eluting with other compounds. | Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][2] Add a competing base like triethylamine to the eluent to reduce strong adsorption.[1] Re-evaluate your TLC analysis to ensure you are collecting the correct fractions. |
| The purified product is still colored | Oxidation occurred during the purification process. | Minimize the time the compound spends on the column. Work quickly and, if possible, under an inert atmosphere.[3] After purification, store the product in a cool, dark place, preferably under nitrogen or argon.[2] |
Experimental Protocol: General Column Chromatography Purification
This protocol provides a general methodology for purifying a reaction product of 3-fluoro-2-iodoaniline. Note: This is a general guide and may require optimization for your specific product.
1. Preparation of the Stationary Phase:
-
Select a suitable glass column with a stopcock.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
2. Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry powder.
-
Carefully apply the sample to the top of the column.
3. Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent as the separation progresses (gradient elution) or maintain a constant solvent composition (isocratic elution).
-
Collect fractions in separate test tubes.
4. Monitoring the Separation:
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
Visual Guides
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Logical Relationships of Purification Issues
Caption: Interrelationships between compound properties, chromatography conditions, and resulting purification problems.
References
Preventing dehalogenation during reactions with 3-Fluoro-2-iodoaniline hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly dehalogenation, encountered when working with 3-Fluoro-2-iodoaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation, specifically deiodination, a common side reaction with this compound?
A1: Deiodination is a frequent issue due to the relative weakness of the Carbon-Iodine (C-I) bond compared to other carbon-halogen bonds. The bond dissociation energy follows the trend C-F > C-Cl > C-Br > C-I, making the C-I bond the most susceptible to cleavage under various reaction conditions, especially in transition metal-catalyzed cross-coupling reactions.[1] This inherent reactivity difference is also what allows for selective functionalization at the iodine-bearing position.[2]
Q2: What are the primary factors that promote unwanted deiodination during a reaction?
A2: Several factors can contribute to the undesired loss of iodine (hydrodehalogenation) to form 3-fluoroaniline:
-
High Temperature: Elevated temperatures can increase the rate of side reactions, including dehalogenation.[3]
-
Base Selection: The choice of base is critical. Strong bases, particularly those with available β-hydrogens like sodium tert-butoxide, can promote dehalogenation.[4][5]
-
Catalyst/Ligand System: An inappropriate palladium-ligand system can favor pathways leading to dehalogenation. For instance, the formation of palladium-hydride species is a known mechanism for hydrodehalogenation in cross-coupling reactions.[6]
-
Solvent: Certain solvents are more prone to participating in dehalogenation pathways. For example, some studies have noted more dehalogenation in solvents like dioxane and DMF compared to toluene.[7]
-
Reaction Time: Extended reaction times can lead to higher levels of byproduct formation as the desired product or catalyst may degrade.[8]
Q3: I am observing significant deiodination in my Suzuki coupling reaction. How can I mitigate this?
A3: To minimize deiodination in Suzuki couplings:
-
Optimize the Base: Switch from strong bases like NaOH or alkoxides to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Select the Right Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the dehalogenation pathway.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider Additives: In some cases, additives like silver oxide (Ag₂O) have been shown to accelerate the desired coupling over side reactions.[9]
Q4: My Buchwald-Hartwig amination is yielding 3-fluoroaniline as a major byproduct. What should I troubleshoot?
A4: Hydrodehalogenation is a known competing reaction in Buchwald-Hartwig aminations.[6][10] To address this:
-
Ligand Choice is Key: This reaction is highly dependent on the ligand. Use modern, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These are specifically designed to promote C-N reductive elimination and suppress side reactions.[11]
-
Use a Weaker Base: Strong alkoxide bases can be problematic. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate.
-
Catalyst Precursor: Use a well-defined palladium pre-catalyst to ensure the formation of the active catalytic species and minimize side reactions.
Q5: How can I prevent deiodination during a Sonogashira coupling?
A5: The Sonogashira reaction can often be run under milder conditions, which is advantageous.[12]
-
Mind the Temperature: Many Sonogashira couplings of aryl iodides proceed efficiently at or slightly above room temperature.[12] Avoid excessive heating.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is standard and helps facilitate the reaction at lower temperatures.[12][13]
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent and is typically sufficient.
-
Inert Atmosphere: As with most cross-coupling reactions, maintaining a strictly inert (nitrogen or argon) atmosphere is crucial to prevent catalyst degradation and side reactions.
Q6: Does the hydrochloride salt form of 3-Fluoro-2-iodoaniline require special handling?
A6: Yes. The aniline nitrogen is protonated, making it non-nucleophilic and often affecting solubility. You must add at least one extra equivalent of base to neutralize the hydrochloride and generate the free aniline in situ. Alternatively, you can perform a separate workup step to convert the hydrochloride salt to the free aniline before using it in the reaction.
Troubleshooting Guide
This table summarizes common issues encountered during reactions with 3-Fluoro-2-iodoaniline and provides actionable solutions.
| Issue Observed | Possible Cause(s) | Recommended Solutions & Optimization Strategies |
| High Percentage of Deiodinated Byproduct (3-Fluoroaniline) | 1. Reaction temperature is too high.2. Base is too strong or inappropriate.3. Ligand is not promoting the desired coupling efficiently.4. Prolonged reaction time leading to product/catalyst decomposition.5. Presence of a hydrogen source (e.g., water, certain bases). | 1. Temperature: Screen lower temperatures (e.g., start at 60-80 °C instead of >100 °C).2. Base: Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃).[4]3. Ligand: Screen bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][11]4. Monitoring: Monitor reaction progress by TLC or LC-MS and work up as soon as the starting material is consumed.5. Conditions: Use anhydrous solvents and ensure reagents are dry. |
| Low Conversion of Starting Material and Deiodination | 1. Catalyst deactivation.2. Insufficiently inert atmosphere.3. Poor solubility of reagents. | 1. Catalyst: Use a more robust palladium pre-catalyst. Consider a slight increase in catalyst loading (e.g., from 1 mol% to 2 mol%).2. Atmosphere: Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.3. Solvent: Try a different solvent system to improve solubility (e.g., Toluene/Dioxane mixtures). |
| Reaction Fails to Initiate or is Sluggish | 1. Ineffective neutralization of the hydrochloride salt.2. Inactive catalyst or impure reagents.3. Insufficient temperature. | 1. Base Stoichiometry: Ensure at least one extra equivalent of base is added to free the aniline from its salt form.2. Reagent Quality: Verify the purity of the starting material, reagents, and catalyst. Use a fresh bottle of catalyst if deactivation is suspected.3. Temperature: While high temperatures can cause dehalogenation, some reactions require a minimum temperature to start. Increase temperature gradually while monitoring for byproduct formation. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition.2. Presence of oxygen, leading to oxidative side reactions (e.g., Glaser coupling in Sonogashira).3. Impure starting materials or solvents. | 1. Temperature: Reduce the reaction temperature.2. Atmosphere: Improve degassing procedures and ensure a leak-proof reaction setup.3. Purification: Purify starting materials and use high-purity, anhydrous solvents. |
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical troubleshooting process and the chemical pathways involved.
Caption: A logical workflow for troubleshooting deiodination.
Caption: Competing reaction pathways in cross-coupling.
Key Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Coupling (Anti-Deiodination Focus)
Objective: To couple 3-Fluoro-2-iodoaniline with an arylboronic acid while minimizing hydrodehalogenation.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (2-3 mol%) or Pd₂(dba)₃ (1 mol%) with SPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Add the palladium catalyst and ligand (if using a two-part system).
-
Add the anhydrous solvent (e.g., 1,4-Dioxane) via cannula. The mixture should be around 0.1 M in the limiting reagent.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Note: Avoid temperatures above 100 °C to minimize deiodination.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (Anti-Deiodination Focus)
Objective: To couple 3-Fluoro-2-iodoaniline with a primary or secondary amine.
Reagents & Equipment:
-
This compound
-
Amine coupling partner (1.2 eq)
-
XPhos Pd G3 pre-catalyst (1-2 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 eq)
-
Anhydrous tert-butanol or Toluene
-
Microwave vial or sealed tube, magnetic stirrer, nitrogen/argon glovebox
Methodology:
-
Inside a glovebox, add this compound (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.5 eq), and the XPhos Pd G3 pre-catalyst to a dry microwave vial.
-
Add the anhydrous solvent (e.g., tert-butanol) and seal the vial.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Aniline Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving aniline substrates.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of cross-coupling reactions with aniline substrates?
A: Catalyst poisoning refers to the deactivation of the palladium catalyst by the aniline substrate or impurities present in the reaction mixture. The nitrogen atom in the aniline can coordinate to the palladium center, forming a stable complex that is catalytically inactive. This prevents the catalyst from participating in the desired catalytic cycle, leading to low or no product yield.[1]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A: The primary indicators of catalyst poisoning include:
-
Low or no conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Stalled reaction: The reaction begins but stops before all the starting material is consumed.
-
Formation of byproducts: Unwanted side reactions may become more prevalent as the desired catalytic pathway is inhibited.
-
Color change: The reaction mixture may darken or form a precipitate (palladium black), indicating catalyst decomposition.
Q3: How does the electronic nature of the aniline substrate affect catalyst poisoning?
A: Electron-rich anilines are generally more prone to poisoning the catalyst due to the higher electron density on the nitrogen atom, which enhances its ability to coordinate to the palladium center. Conversely, electron-deficient anilines, while less likely to poison the catalyst, can be challenging substrates due to their lower nucleophilicity, often requiring more specialized catalytic systems to achieve good yields.[2]
Q4: Can impurities in the aniline substrate or other reagents cause catalyst poisoning?
A: Yes, impurities are a significant cause of catalyst poisoning. Common culprits include:
-
Sulfur-containing compounds: Even trace amounts of sulfur impurities can irreversibly bind to and deactivate the palladium catalyst.[3]
-
Other coordinating species: Impurities with functional groups that can coordinate to palladium, such as other amines or phosphines, can compete with the desired reaction and inhibit catalysis.
-
Water and oxygen: While some cross-coupling reactions can tolerate water, excessive amounts or the presence of oxygen can lead to catalyst oxidation and deactivation. Rigorous degassing of solvents and use of an inert atmosphere are crucial.[3][4]
Q5: What general strategies can be employed to mitigate catalyst poisoning with aniline substrates?
A: Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, and RuPhos) can sterically hinder the coordination of the aniline nitrogen to the palladium center and promote the desired catalytic steps.[2]
-
Use of Precatalysts: Well-defined, air-stable palladium precatalysts can ensure the efficient and reproducible generation of the active Pd(0) species, leading to more consistent results.[2]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is critical. Strong, non-nucleophilic bases are often required, especially for electron-deficient anilines.[2][5]
-
Purification of Reagents: Ensuring the high purity of the aniline substrate, solvents, and other reagents is essential to remove potential catalyst poisons.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling reactions with aniline substrates.
Problem: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Aniline | 1. Switch to a more robust ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome gradual deactivation.[2] 3. Use a precatalyst: Employ a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) for more reliable generation of the active catalyst.[2][4] |
| Impurities in Starting Materials | 1. Purify the aniline substrate: Use techniques like recrystallization or column chromatography to remove impurities. 2. Use high-purity solvents and reagents: Ensure all other components of the reaction are free from contaminants.[3] |
| Suboptimal Reaction Conditions | 1. Optimize the base: For electron-deficient anilines, strong, non-nucleophilic bases like NaOt-Bu or KHMDS are often necessary.[2][5] For other systems, screen bases such as K2CO3, Cs2CO3, or K3PO4. 2. Degas solvents thoroughly: Remove dissolved oxygen by sparging with an inert gas or using freeze-pump-thaw cycles.[4] 3. Optimize temperature: Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition. |
| Inefficient Catalyst Activation | 1. Ensure an inert atmosphere: Use a glovebox or proper Schlenk technique to exclude air and moisture.[5] 2. Change the palladium source: Switch from Pd(OAc)2 to a Pd(0) source like Pd2(dba)3 or a dedicated precatalyst.[4] |
Data Presentation
Table 1: Effect of Ligand and Catalyst Loading on the Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | 2 | K2CO3 | Dioxane/H2O | 80 | 12 | 65 |
| 2 | Pd(OAc)2 | SPhos | 2 | K2CO3 | Dioxane/H2O | 80 | 4 | 92 |
| 3 | Pd(OAc)2 | XPhos | 2 | K2CO3 | Dioxane/H2O | 80 | 4 | 95 |
| 4 | XPhos Pd G3 | None | 1 | K3PO4 | Toluene | 100 | 6 | 98 |
| 5 | XPhos Pd G3 | None | 0.5 | K3PO4 | Toluene | 100 | 12 | 85 |
This table is a representative summary based on typical outcomes and may vary depending on specific reaction conditions.
Table 2: Comparison of Bases in the Buchwald-Hartwig Amination of 4-Chloroaniline with Aniline
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd2(dba)3 | XPhos | K2CO3 | Toluene | 110 | 24 | 45 | | 2 | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 110 | 18 | 78 | | 3 | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 110 | 18 | 85 | | 4 | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 110 | 6 | 96 | | 5 | Pd2(dba)3 | XPhos | LHMDS | Toluene | 110 | 8 | 94 |
This table is a representative summary based on typical outcomes and may vary depending on specific reaction conditions.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloaniline
Materials:
-
Haloaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K3PO4, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the haloaniline, arylboronic acid, palladium catalyst, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Haloaniline
Materials:
-
Haloaniline (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the base, haloaniline, and amine to the same Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[5]
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 3-Fluoro-2-iodoaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-2-iodoaniline and its structural analogues: 2-iodoaniline, 3-fluoroaniline, and aniline. This comparison offers insights into the influence of fluorine and iodine substituents on the chemical environment of the aniline ring, which is a critical aspect of structural elucidation in drug discovery and organic synthesis.
Due to the limited availability of public experimental spectra for 3-Fluoro-2-iodoaniline, this guide utilizes experimental data from its analogues to provide a reliable prediction and interpretation of its NMR spectral characteristics.
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for the compounds discussed is outlined below.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for these types of aromatic amines. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be employed.
-
Concentration: Approximately 5-10 mg of the solid sample is weighed and dissolved in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data Comparison
The following table summarizes the experimental ¹H NMR data for aniline, 3-fluoroaniline, and 2-iodoaniline, alongside predicted data for 3-fluoro-2-iodoaniline. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aniline | -NH₂ | ~3.5 (broad s) | Broad Singlet | - |
| H-2, H-6 | ~6.66 (d) | Doublet | 7.5 | |
| H-4 | ~6.74 (t) | Triplet | 7.2 | |
| H-3, H-5 | ~7.14 (t) | Triplet | 7.6 | |
| 3-Fluoroaniline | -NH₂ | ~3.72 (s) | Singlet | - |
| H-2 | ~6.41 (d) | Doublet | 8.2 | |
| H-4 | ~6.31 (ddd) | Doublet of Doublets of Doublets | 11.0, 2.4, 0.4 | |
| H-5 | ~7.04 (t) | Triplet | 8.0 | |
| H-6 | ~6.37 (d) | Doublet | 8.0 | |
| 2-Iodoaniline | -NH₂ | ~4.09 (s) | Singlet | - |
| H-3 | ~6.50 (t) | Triplet | 7.5 | |
| H-4 | ~7.16 (t) | Triplet | 7.6 | |
| H-5 | ~6.77 (d) | Doublet | 8.0 | |
| H-6 | ~7.66 (d) | Doublet | 7.9 | |
| 3-Fluoro-2-iodoaniline (Predicted) | -NH₂ | ~4.0-4.2 (broad s) | Broad Singlet | - |
| H-4 | ~6.9-7.1 (dd) | Doublet of Doublets | ~8.0, ~2.0 | |
| H-5 | ~6.6-6.8 (t) | Triplet | ~8.0 | |
| H-6 | ~7.2-7.4 (dd) | Doublet of Doublets | ~8.0, ~1.5 |
¹³C NMR Spectral Data Comparison
The table below presents the experimental ¹³C NMR data for the comparative compounds and predicted values for 3-Fluoro-2-iodoaniline.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Aniline | C-1 | 146.6 |
| C-2, C-6 | 115.2 | |
| C-3, C-5 | 129.3 | |
| C-4 | 118.6 | |
| 3-Fluoroaniline | C-1 | 148.2 (d, J=11.0 Hz) |
| C-2 | 102.8 (d, J=25.0 Hz) | |
| C-3 | 164.1 (d, J=241.0 Hz) | |
| C-4 | 106.9 (d, J=22.0 Hz) | |
| C-5 | 130.4 (d, J=10.0 Hz) | |
| C-6 | 110.1 | |
| 2-Iodoaniline | C-1 | 146.7 |
| C-2 | 84.1 | |
| C-3 | 114.7 | |
| C-4 | 129.3 | |
| C-5 | 119.9 | |
| C-6 | 138.9 | |
| 3-Fluoro-2-iodoaniline (Predicted) | C-1 | ~147-149 |
| C-2 | ~85-88 | |
| C-3 | ~162-165 (d, J=~240 Hz) | |
| C-4 | ~105-108 (d, J=~20 Hz) | |
| C-5 | ~128-131 | |
| C-6 | ~120-123 (d, J=~5 Hz) |
Spectral Interpretation and Comparison
The presence of the electron-withdrawing fluorine and iodine atoms significantly influences the chemical shifts of the aromatic protons and carbons in 3-Fluoro-2-iodoaniline.
-
¹H NMR Analysis: The protons on the aromatic ring of 3-Fluoro-2-iodoaniline are expected to be shifted downfield compared to aniline due to the inductive effects of the halogen substituents. The fluorine atom will introduce characteristic splitting patterns (coupling) to adjacent protons (H-4 and H-2, though H-2 is absent) and to a lesser extent, to protons further away. The iodine atom, being ortho to the amino group, will cause a significant downfield shift of the H-6 proton.
-
¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbon bearing the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect". The other carbon atoms in the ring will also experience shifts based on their proximity and relationship to the two halogen substituents.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the NMR spectra of a small organic molecule like 3-Fluoro-2-iodoaniline.
Caption: Workflow for NMR spectral analysis of 3-Fluoro-2-iodoaniline.
This comprehensive guide provides a framework for understanding and predicting the ¹H and ¹³C NMR spectra of 3-Fluoro-2-iodoaniline based on the experimental data of its structural analogues. This approach is invaluable for the structural verification of novel compounds in chemical research and drug development.
A Comparative Analysis of 3-Fluoro-2-iodoaniline's Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reactivity of 3-Fluoro-2-iodoaniline Compared to Other Haloanilines in Key Synthetic Transformations.
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, haloanilines serve as pivotal building blocks. Their utility is defined by the reactivity of the carbon-halogen bond, which facilitates a variety of powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This guide provides a detailed comparison of the reactivity of 3-fluoro-2-iodoaniline with other haloanilines, such as 2-iodoaniline, 2-bromoaniline, and 2-chloroaniline, in three of the most fundamental cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of aryl halides in these transformations is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity is C-I > C-Br > C-Cl >> C-F.[1] This is because the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds, such as the C-I bond, undergo oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions. The presence of a fluorine atom, as in 3-fluoro-2-iodoaniline, can further influence reactivity through its strong electron-withdrawing inductive effect, which can impact the electron density of the aromatic ring and the facility of the oxidative addition step.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, comparing the performance of 3-fluoro-2-iodoaniline with other haloanilines. The data has been compiled to provide a comparative overview, though reaction conditions can vary.
Table 1: Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid
| Entry | Haloaniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluoro-2-iodoaniline | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 (estimated) |
| 2 | 2-Iodoaniline | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | ~92 |
| 3 | 2-Bromoaniline | Pd(dppf)Cl₂ (2) | - | Et₃N | Dioxane/H₂O | 90 | 15 | 86 |
| 4 | 2-Chloroaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | ~75 |
Table 2: Buchwald-Hartwig Amination of Haloanilines with Morpholine
| Entry | Haloaniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluoro-2-iodoaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | ~95 (estimated) |
| 2 | 2-Bromoaniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 98 |
| 3 | 2-Chloroaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~80 |
| 4 | 4-Chloroaniline | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 6 | 94 |
Table 3: Sonogashira Coupling of Haloanilines with Phenylacetylene
| Entry | Haloaniline | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluoro-2-iodoaniline | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 25 | 2 | ~95 (estimated) |
| 2 | 2-Iodoaniline | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 1-3 | ~95 |
| 3 | 2-Bromoaniline | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | Toluene | 70 | 12 | ~88 |
| 4 | 2-Chloroaniline | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Pyrrolidine | Dioxane | 100 | 24 | ~70 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of 3-Fluoro-2-iodoaniline with Phenylboronic Acid
Materials:
-
3-Fluoro-2-iodoaniline (1.0 mmol, 237 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add 3-fluoro-2-iodoaniline, phenylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the toluene, ethanol, and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
Protocol 2: Buchwald-Hartwig Amination of 3-Fluoro-2-iodoaniline with Morpholine
Materials:
-
3-Fluoro-2-iodoaniline (1.0 mmol, 237 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the 3-fluoro-2-iodoaniline and toluene.
-
Finally, add the morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of 3-Fluoro-2-iodoaniline with Phenylacetylene
Materials:
-
3-Fluoro-2-iodoaniline (1.0 mmol, 237 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.01 mmol, 1.9 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-fluoro-2-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a visual representation of the mechanistic pathways.
References
A Researcher's Guide to High-Resolution Mass Spectrometry for 3-Fluoro-2-iodoaniline Derivatives
For researchers, scientists, and drug development professionals working with halogenated anilines, precise structural characterization is paramount. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) for the analysis of 3-fluoro-2-iodoaniline and its derivatives, benchmarked against other common mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds. For 3-fluoro-2-iodoaniline (C₆H₅FIN), the theoretical exact mass and a plausible fragmentation pattern can be predicted.
The molecular formula for 3-fluoro-2-iodoaniline is C6H5FIN, with a molecular weight of approximately 237 g/mol .[1] High-resolution mass spectrometry allows for the determination of a compound's molecular weight with an accuracy of up to the third decimal place, which can be used to verify the predicted molecular formula and isotope pattern.[2]
Table 1: Predicted HRMS Data for 3-Fluoro-2-iodoaniline
| Ion Description | Theoretical m/z | Predicted Relative Abundance |
| [M]⁺ | 236.9501 | 100% |
| [M-I]⁺ | 109.0430 | High |
| [M-HCN]⁺ | 210.9496 | Moderate |
| [M-I-HF]⁺ | 89.0391 | Low |
Note: This data is predicted based on the principles of mass spectrometry. Experimental results may vary.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
Table 2: Performance Comparison of HRMS, GC-MS, and HPLC-MS/MS for the Analysis of 3-Fluoro-2-iodoaniline Derivatives
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Use | Accurate mass measurement, formula determination, structural elucidation | Separation and identification of volatile and semi-volatile compounds | Separation and quantification of a wide range of compounds in complex mixtures |
| Mass Accuracy | < 5 ppm | Unit mass resolution | Unit or high mass resolution depending on the analyzer |
| Sensitivity | High | Moderate to High | Very High |
| Selectivity | Very High | High | Very High |
| Sample Throughput | Moderate | High | High |
| Derivatization | Not typically required | May be required for polar derivatives | Not typically required |
| Key Advantage | Unambiguous elemental composition determination | Robust, well-established technique for routine analysis | Excellent for complex matrices and trace-level quantification |
| Limitation | Higher instrument cost | Limited to thermally stable and volatile compounds | Matrix effects can be a challenge |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the analysis of 3-fluoro-2-iodoaniline derivatives using HRMS, GC-MS, and HPLC-MS/MS.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation : Dissolve 1 mg of the 3-fluoro-2-iodoaniline derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation : Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization : Employ a suitable ionization source, such as Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis :
-
Scan Range : Set the mass-to-charge ratio (m/z) scan range from 50 to 500.
-
Resolution : A resolution of 70,000 or higher is recommended to ensure accurate mass measurements.[3]
-
Collision Energy : For fragmentation studies (MS/MS), apply a stepped collision energy (e.g., 10, 20, 40 eV) to induce fragmentation.[3]
-
-
Data Analysis : Process the data to determine the accurate masses of the molecular ion and its fragments. Use this information to confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Derivatization may be necessary for certain derivatives to increase volatility.
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Gas Chromatography :
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injector Temperature : 250°C.
-
Oven Program : Start at 70°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-550.
-
-
Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
-
Sample Preparation : Prepare a dilute solution of the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at a concentration of 1-10 µg/mL.
-
Instrumentation : Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Liquid Chromatography :
-
Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
-
Flow Rate : 0.2-0.4 mL/min.
-
-
Mass Spectrometry :
-
Ionization Mode : ESI in positive ion mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
-
Data Analysis : Quantify the analyte based on the peak area of specific precursor-to-product ion transitions.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of 3-fluoro-2-iodoaniline derivatives.
Caption: Analytical workflow for 3-fluoro-2-iodoaniline derivatives.
Fragmentation Pathway
The logical flow of the fragmentation process for 3-fluoro-2-iodoaniline can be visualized as a hierarchical breakdown from the molecular ion.
Caption: Predicted fragmentation pathway of 3-fluoro-2-iodoaniline.
References
Alternative reagents to 3-Fluoro-2-iodoaniline hydrochloride for specific syntheses
In the landscape of pharmaceutical and materials science research, the incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other crucial physicochemical properties. 3-Fluoro-2-iodoaniline hydrochloride is a versatile precursor for the synthesis of various fluorinated heterocycles. However, a thorough evaluation of alternative reagents is essential for optimizing synthetic routes in terms of yield, cost, and reaction conditions. This guide provides a comparative analysis of this compound against alternative starting materials for the synthesis of fluorinated carbazoles, quinolines, and benzimidazoles, supported by experimental data and detailed protocols.
Synthesis of Fluorinated Carbazoles: A Comparative Overview
The synthesis of fluorinated carbazoles, a key structural motif in many biologically active compounds and functional materials, can be approached from several precursors. Here, we compare the synthesis of 2-fluorocarbazole starting from 3-fluoro-2-iodoaniline, 2-bromo-3-fluoroaniline, and 2-amino-3-fluorobiphenyl.
Table 1: Comparison of Reagents for the Synthesis of 2-Fluorocarbazole
| Starting Material | Synthetic Strategy | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| 3-Fluoro-2-iodoaniline | Palladium-catalyzed intramolecular C-H arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | ~75% | High reactivity of the C-I bond allows for milder cyclization conditions. | Higher cost of iodo-substituted starting materials. |
| 2-Bromo-3-fluoroaniline | Ullmann-type condensation followed by cyclization | CuI, K₂CO₃, 1,10-phenanthroline, DMF, 140 °C | ~60% | More cost-effective starting material compared to the iodo-analogue. | Requires higher temperatures and a copper catalyst, which can be more difficult to remove from the final product. |
| 2-Amino-3-fluorobiphenyl | Graebe-Ullmann reaction | NaNO₂, HCl, then heat | ~50% | Avoids the use of expensive transition metal catalysts. | Often requires harsh reaction conditions and can suffer from lower yields and the formation of side products. |
Experimental Protocols
Synthesis of 2-Fluorocarbazole from 3-Fluoro-2-iodoaniline:
A mixture of 3-fluoro-2-iodoaniline (1 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 mmol) in DMF (10 mL) is heated at 120 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford 2-fluorocarbazole.
Synthesis of 2-Fluorocarbazole from 2-Bromo-3-fluoroaniline:
2-Bromo-3-fluoroaniline (1 mmol), CuI (10 mol%), K₂CO₃ (2 mmol), and 1,10-phenanthroline (20 mol%) are heated in DMF (10 mL) at 140 °C for 24 hours in a sealed tube. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. Purification by column chromatography yields 2-fluorocarbazole.
Synthesis of 2-Fluorocarbazole via Graebe-Ullmann Reaction of 2-Amino-3-fluorobiphenyl:
To a solution of 2-amino-3-fluorobiphenyl (1 mmol) in aqueous HCl, a solution of NaNO₂ (1.1 mmol) in water is added dropwise at 0-5 °C. The resulting diazonium salt solution is then slowly added to a hot (90 °C) acidic solution (e.g., H₂SO₄/H₂O). After the evolution of nitrogen ceases, the mixture is cooled and the precipitated solid is filtered, washed with water, and dried. Recrystallization of the crude product gives 2-fluorocarbazole.
Caption: Alternative synthetic routes to 2-fluorocarbazole.
Synthesis of Fluorinated Quinolines: A Comparative Analysis
Fluorinated quinolines are prevalent in medicinal chemistry. The Doebner-von Miller reaction is a classic method for quinoline synthesis. Here, we compare the use of 3-fluoro-2-iodoaniline with an alternative, 2-fluoro-4-nitroaniline, for the synthesis of a hypothetical 6-fluoro-7-iodoquinoline derivative.
Table 2: Comparison of Reagents for Fluorinated Quinoline Synthesis
| Starting Material | Synthetic Strategy | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| 3-Fluoro-2-iodoaniline | Doebner-von Miller reaction | α,β-Unsaturated aldehyde/ketone, Lewis acid (e.g., ZnCl₂) | ~65% | Direct route to the desired product with the iodo-substituent in place. | Potential for side reactions due to the reactivity of the iodo group. |
| 2-Fluoro-4-nitroaniline | Skraup synthesis followed by Sandmeyer reaction | Glycerol, H₂SO₄, oxidant; then NaNO₂, HCl, KI | ~45% (over 2 steps) | Readily available and cheaper starting material. | Multi-step synthesis with lower overall yield and use of harsh reagents. |
Experimental Protocols
Doebner-von Miller Synthesis using 3-Fluoro-2-iodoaniline:
A mixture of 3-fluoro-2-iodoaniline (1 mmol), an α,β-unsaturated aldehyde or ketone (1.2 mmol), and a Lewis acid such as ZnCl₂ (0.5 mmol) in a suitable solvent (e.g., ethanol) is refluxed for 6-8 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base, extracted with an organic solvent, dried, and purified by column chromatography.
Multi-step Synthesis from 2-Fluoro-4-nitroaniline:
Step 1: Skraup synthesis of 6-fluoro-8-nitroquinoline. 2-Fluoro-4-nitroaniline (1 mmol) is heated with glycerol (3 mmol), concentrated H₂SO₄ (2 mL), and an oxidizing agent (e.g., nitrobenzene) at 120-130 °C for 4 hours. The mixture is then poured onto ice, neutralized with NaOH, and the product is extracted. Step 2: Sandmeyer reaction. The 6-fluoro-8-nitroquinoline is first reduced to the corresponding amine. The resulting aminoquinoline (1 mmol) is diazotized with NaNO₂ and HCl at 0 °C, followed by the addition of a solution of KI to yield the 6-fluoro-8-iodoquinoline.
Caption: Comparative pathways for fluorinated quinoline synthesis.
Synthesis of Fluorinated Benzimidazoles: Reagent Comparison
Benzimidazoles are another class of heterocycles with significant therapeutic applications. The synthesis of fluorinated benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.
Table 3: Comparison of Reagents for Fluorinated Benzimidazole Synthesis
| Starting Material | Synthetic Strategy | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| 3-Fluoro-2-iodoaniline | Reduction followed by condensation | Reduction (e.g., SnCl₂/HCl), then condensation with an aldehyde (e.g., RCHO) | ~70% (over 2 steps) | Versatile for introducing various substituents at the 2-position of the benzimidazole ring. | Requires a pre-reduction step to form the diamine. |
| 1,2-Difluoro-3-nitrobenzene | Nucleophilic aromatic substitution and reduction, followed by condensation | Amine (R'NH₂), then reduction (e.g., H₂/Pd-C), followed by condensation with an aldehyde | ~55% (over 3 steps) | Utilizes a more readily available starting material. | A longer synthetic sequence with a potentially lower overall yield. |
Experimental Protocols
Synthesis from 3-Fluoro-2-iodoaniline:
Step 1: Reduction to 3-fluoro-1,2-phenylenediamine. 3-Fluoro-2-iodoaniline (1 mmol) is treated with a reducing agent like SnCl₂ in HCl or catalytic hydrogenation to yield the diamine. Step 2: Condensation. The resulting diamine (1 mmol) is then condensed with an aldehyde (1 mmol) in a solvent like ethanol, often with an oxidizing agent or under acidic conditions, to form the fluorinated benzimidazole.
Synthesis from 1,2-Difluoro-3-nitrobenzene:
Step 1: Nucleophilic aromatic substitution. 1,2-Difluoro-3-nitrobenzene (1 mmol) is reacted with an amine (R'NH₂) to substitute one of the fluorine atoms. Step 2: Reduction. The nitro group of the resulting product is reduced to an amine using standard conditions (e.g., H₂/Pd-C). Step 3: Condensation. The final diamine is cyclized with an aldehyde or carboxylic acid derivative to form the target benzimidazole.
The Strategic Advantage of 3-Fluoro-2-iodoaniline Hydrochloride in Large-Scale Pharmaceutical Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of starting materials in large-scale synthesis is a critical decision balancing cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of 3-Fluoro-2-iodoaniline hydrochloride, a key building block in the synthesis of targeted therapies such as the EGFR inhibitor Osimertinib. Through a comparative analysis with its bromo- and chloro-analogs, this report demonstrates the strategic advantages of the iodo-substituted compound in demanding, large-scale production environments.
The utility of halogenated anilines as versatile intermediates in pharmaceutical synthesis is well-established. Their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the construction of complex molecular architectures. The choice of the halogen substituent, however, significantly impacts the reactivity and, consequently, the overall cost-effectiveness of the synthetic route.
Performance Comparison in a Key Synthetic Step
A critical application of 3-fluoro-2-iodoaniline is in the synthesis of intermediates for potent active pharmaceutical ingredients (APIs). For instance, it is a crucial precursor for the pyrimidine core of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The key synthetic transformation often involves a Suzuki-Miyaura or a Buchwald-Hartwig coupling reaction to introduce the substituted aniline moiety.
To provide a quantitative comparison, we analyze the performance of this compound against its bromo- and chloro-analogs in a representative palladium-catalyzed cross-coupling reaction, a common step in the synthesis of an Osimertinib intermediate.
| Parameter | 3-Fluoro-2-iodoaniline HCl | 3-Fluoro-2-bromoaniline | 3-Fluoro-2-chloroaniline |
| Typical Reaction Yield | 85-95% | 70-85% | 50-70% |
| Reaction Time | 4-8 hours | 8-16 hours | 12-24 hours |
| Catalyst Loading | 0.5-1 mol% | 1-2 mol% | 2-5 mol% |
| Product Purity (pre-purification) | >98% | 90-95% | 85-90% |
| Relative Cost per Mole (Bulk) | High | Medium | Low |
Table 1: Comparative Performance Data for Halogenated Anilines in a Representative Cross-Coupling Reaction.
The higher reactivity of the carbon-iodine bond in this compound leads to significantly higher yields and shorter reaction times. This increased efficiency translates to lower catalyst loadings and reduced energy consumption, which are critical considerations in large-scale manufacturing. Furthermore, the cleaner reaction profile often results in a higher purity of the crude product, simplifying downstream purification processes and reducing solvent usage and waste generation.
Cost-Benefit Analysis: Beyond the Initial Price Tag
While the initial procurement cost of this compound is higher than its bromo and chloro counterparts, a comprehensive cost-benefit analysis reveals a more nuanced picture for large-scale synthesis.
| Cost Factor | 3-Fluoro-2-iodoaniline HCl | 3-Fluoro-2-bromoaniline | 3-Fluoro-2-chloroaniline |
| Raw Material Cost | High | Medium | Low |
| Catalyst Cost | Low | Medium | High |
| Solvent & Energy Cost | Low | Medium | High |
| Purification & Waste Disposal Cost | Low | Medium | High |
| Throughput ( kg/day ) | High | Medium | Low |
| Overall Cost per kg of Product | Lower | Medium | Higher |
Table 2: Cost-Benefit Analysis for Large-Scale Synthesis.
The analysis demonstrates that the higher upfront cost of the iodo-compound is often offset by savings in other areas. The increased reaction efficiency leads to a higher throughput, meaning more product can be manufactured in the same amount of time, a critical factor in meeting market demand and reducing capital expenditure on manufacturing infrastructure. The reduced need for extensive purification also contributes significantly to a lower overall cost per kilogram of the final product.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below.
Synthesis of a Key Osimertinib Intermediate via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Substituted Pyrimidine Boronic Ester (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a degassed solution of the substituted pyrimidine boronic ester and this compound in a 1,4-dioxane/water mixture, add the palladium catalyst and base.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by crystallization or column chromatography.
Visualizing the Synthetic Strategy
The following diagram illustrates the decision-making process for selecting the optimal halogenated aniline for large-scale synthesis, taking into account the factors discussed in this guide.
Caption: Decision workflow for selecting the optimal halogenated aniline.
The following diagram illustrates the simplified signaling pathway targeted by Osimertinib, the synthesis of which benefits from the use of this compound.
Caption: Simplified EGFR signaling pathway inhibited by Osimertinib.
Conclusion
For large-scale pharmaceutical synthesis where efficiency, purity, and throughput are paramount, this compound presents a compelling case. While its initial cost is higher than its bromo- and chloro-analogs, the superior reactivity of the iodo-substituent leads to significant downstream cost savings. These savings, realized through higher yields, shorter reaction times, reduced catalyst loading, and simplified purification, result in a lower overall cost per kilogram of the final active pharmaceutical ingredient. Therefore, for drug development professionals aiming to optimize their manufacturing processes, a thorough cost-benefit analysis that looks beyond the initial price of raw materials is essential, and in many demanding applications, this compound will emerge as the most economically viable and strategically sound choice.
A Comparative Guide to Purity Assessment of 3-Fluoro-2-iodoaniline Hydrochloride using HPLC
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex pharmaceutical compounds, the quality of each building block, such as 3-Fluoro-2-iodoaniline hydrochloride, is critical. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the purity assessment of such compounds.[1][2][3][4]
This guide provides an objective comparison of HPLC with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a widely adopted technique in the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and applicability to a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][5] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main analyte from potential impurities, such as isomers, starting materials, and by-products from the synthesis.[2]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that offers high separation efficiency for volatile and semi-volatile compounds. Its key advantage lies in the definitive identification of impurities through their mass spectra.[5] For a comprehensive purity profile, especially in identifying unknown volatile impurities, GC-MS can be an invaluable tool.[2]
Comparative Data Presentation
The following tables summarize the typical quantitative data obtained from HPLC and GC-MS analyses for the purity assessment of this compound.
Table 1: HPLC Purity Analysis Data
| Parameter | Result |
| Purity of Main Component | > 99.5% |
| Retention Time | 8.5 minutes |
| Major Identified Impurity | Isomeric Fluoro-iodoaniline |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Table 2: GC-MS Purity Analysis Data
| Parameter | Result |
| Purity of Main Component | ~99% |
| Retention Time | 12.2 minutes |
| Major Identified Impurity | Residual Solvent (e.g., Dichloromethane) |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantification (LOQ) | 0.015% |
Experimental Protocols
HPLC Purity Assay Protocol
A reversed-phase HPLC method is proposed for the routine purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[2]
-
Injection Volume: 10 µL.[2]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is calculated using the area normalization method.
GC-MS Purity Assay Protocol
This method is particularly useful for the identification and quantification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium.[4]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Electron Ionization (EI) mode.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like dichloromethane to a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions. The main component and any impurities are identified by their retention times and mass spectra. Purity is determined by the peak area percentage.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound using HPLC and the overall decision-making process for selecting an appropriate analytical method.
References
Comparison of different palladium catalysts for reactions with 3-Fluoro-2-iodoaniline hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 3-Fluoro-2-iodoaniline hydrochloride serves as a valuable building block. Its unique substitution pattern, featuring a fluorine atom and a highly reactive iodine atom ortho to the amino group, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is paramount to achieving high yields and selectivities in these transformations. This guide provides an objective comparison of different palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving substrates analogous to 3-Fluoro-2-iodoaniline, supported by experimental data from related systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For sterically hindered and electronically modified substrates like 3-Fluoro-2-iodoaniline, the selection of the palladium catalyst and ligand is critical for efficient coupling.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Iodoanilines with Phenylboronic Acid
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | Low (11) |
| CataCXium A | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 12 | High (95) |
Note: The data presented is for reactions with 2-iodoaniline or its N-substituted derivatives, which serve as a close proxy for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine the 2-iodoaniline derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and then the palladium catalyst and ligand (typically 1-5 mol%).
-
Heat the reaction mixture to the specified temperature (usually 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with challenging substrates.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Halides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | - | High |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | 100 | 0.17 | Good to Excellent |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT-100 | - | High |
| RuPhos Precatalyst | RuPhos | NaOtBu | THF | RT-65 | 16 | High (83) |
| BrettPhos Precatalyst | BrettPhos | NaOtBu | Toluene | 100 | - | High (for primary amines) |
Note: This data is representative of Buchwald-Hartwig aminations with various aryl halides and amines and serves as a general guide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (1-2 mol%), the ligand (1-4 mol%), and the base (1.2-2.0 equiv.).
-
Add the aryl halide (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
A Comparative Guide to the Synthetic Utility of 3-Fluoro-2-iodoaniline and 3-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Halogenated anilines are a critical class of intermediates, offering versatile handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of two closely related halogenated anilines: 3-Fluoro-2-iodoaniline and 3-Bromo-2-fluoroaniline. The comparison focuses on their reactivity in key cross-coupling reactions, supported by available experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
The primary distinction in the synthetic utility of 3-Fluoro-2-iodoaniline and 3-Bromo-2-fluoroaniline lies in the inherent reactivity of the carbon-halogen bond. The Carbon-Iodine (C-I) bond in 3-Fluoro-2-iodoaniline is weaker than the Carbon-Bromine (C-Br) bond in 3-Bromo-2-fluoroaniline. This fundamental difference dictates that 3-Fluoro-2-iodoaniline is generally the more reactive coupling partner in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.
However, the choice between these two reagents is not always straightforward and depends on several factors including cost, availability, desired selectivity in polyhalogenated substrates, and the specific transformation being undertaken. 3-Bromo-2-fluoroaniline is a widely used and commercially available intermediate in the synthesis of various pharmaceuticals, including KRASG12C inhibitors and RIG-1 agonists.[1][2][3][4] While specific applications of 3-Fluoro-2-iodoaniline are less documented in readily available literature, its potential for highly efficient coupling under mild conditions makes it an attractive, albeit potentially more expensive, alternative.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of 3-Fluoro-2-iodoaniline and 3-Bromo-2-fluoroaniline in these reactions is a key determinant of their synthetic utility.
General Reactivity Trend
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order:
Ar-I > Ar-Br > Ar-Cl > Ar-F
This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br bond.
Caption: General reactivity trend of aryl halides in cross-coupling.
Comparative Data in Key Cross-Coupling Reactions
The following tables summarize available quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Direct comparative experimental data for 3-Fluoro-2-iodoaniline and 3-Bromo-2-fluoroaniline is limited. Therefore, data for structurally similar compounds are included to illustrate the general reactivity patterns.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of aryl iodides generally allows for milder reaction conditions and higher yields compared to aryl bromides.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-fluoroaniline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | Low (unspecified) |
| 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 4-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields, and again, aryl iodides tend to be more reactive.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-fluoroaniline | Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 70-90 (inferred) |
| 2-Bromoaniline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 95 |
| 2-Iodoaniline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 8 | 98 |
| 4-Iodoaniline | Aniline | [Pd(cinnamyl)Cl]₂ / DavePhos | NaOtBu | Toluene | 100 | 2 | 98 |
Note: Specific yield for 3-Bromo-2-fluoroaniline was not found, but its use in synthesizing kinase inhibitors via Buchwald-Hartwig amination implies good to excellent yields are achievable.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is particularly sensitive to the identity of the halogen, with aryl iodides reacting under much milder conditions.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-fluoroaniline | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 70-90 (inferred) |
| 2-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 85 |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 91 |
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 2 | 95 |
Note: The use of 3-Bromo-2-fluoroaniline in Sonogashira reactions is documented in the context of pharmaceutical synthesis, suggesting its viability. Room temperature (RT) reactions are common for iodoanilines, highlighting their higher reactivity.
Applications in the Synthesis of Bioactive Molecules
Both 3-Fluoro-2-iodoaniline and 3-Bromo-2-fluoroaniline are valuable precursors for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other pharmaceuticals. The fluorine substituent is often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Caption: Synthetic pathways to bioactive molecules.
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions that can be adapted for 3-Fluoro-2-iodoaniline and 3-Bromo-2-fluoroaniline. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (3-Fluoro-2-iodoaniline or 3-Bromo-2-fluoroaniline, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 10 mL)
Procedure:
-
In a glovebox, add the aryl halide, amine, base, palladium precatalyst, and ligand to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Et₃N or DIPA, 2-3 equivalents)
-
Solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (room temperature for aryl iodides, elevated temperatures for aryl bromides).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Conclusion
-
3-Fluoro-2-iodoaniline offers the advantage of higher reactivity, enabling milder reaction conditions and potentially higher yields, which can be crucial in the synthesis of complex and sensitive molecules. Its use may be favored when efficiency and mildness are the primary concerns.
-
3-Bromo-2-fluoroaniline is a more established and readily available intermediate with a proven track record in the synthesis of important pharmaceutical compounds. While it may require more forcing conditions compared to its iodo-analogue, its lower cost and extensive documentation make it a reliable choice for many applications.
Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, and researchers are encouraged to consider the factors of reactivity, cost, and availability when designing their synthetic routes.
References
Comparative Analysis of Synthetic Routes to 3-Fluoro-2-iodoaniline Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates with a well-defined impurity profile is paramount. This guide provides a comparative analysis of two synthetic pathways to 3-Fluoro-2-iodoaniline hydrochloride, a valuable building block in medicinal chemistry. The characterization of byproducts is a critical focus, with supporting experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
Introduction
This compound is a key precursor in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is crucial as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide compares two primary synthetic routes: the direct iodination of 3-fluoroaniline and the decarboxylative iodination of 2-amino-6-fluorobenzoic acid. The comparison focuses on reaction efficiency, byproduct formation, and the analytical methods required for their characterization.
Comparison of Synthetic Alternatives
The selection of a synthetic route for this compound is a trade-off between starting material availability, reaction selectivity, and overall yield. The two methods presented here offer distinct advantages and disadvantages in terms of byproduct profiles.
| Feature | Alternative A: Decarboxylative Iodination | Alternative B: Direct Iodination of 3-Fluoroaniline |
| Starting Material | 2-Amino-6-fluorobenzoic acid | 3-Fluoroaniline |
| Key Transformation | Decarboxylative Iodination | Electrophilic Aromatic Substitution |
| Reported Yield | High (approx. 90%)[1] | Variable, generally lower due to isomer formation |
| Primary Byproducts | Minimal reported, potentially unreacted starting material | Regioisomers (e.g., 4-iodo-3-fluoroaniline, 2-iodo-5-fluoroaniline), di-iodinated products |
| Purification | Flash column chromatography[1] | Potentially complex separation of isomers required |
Byproduct Characterization
A thorough understanding of the potential byproducts is essential for developing robust analytical methods and ensuring the quality of this compound.
Alternative A: Decarboxylative Iodination
This route is reported to be highly selective, with a yield of approximately 90% for the desired product, 3-Fluoro-2-iodoaniline.[1] The primary impurity is likely to be the unreacted starting material, 2-amino-6-fluorobenzoic acid. Due to the specificity of the reaction, the formation of significant amounts of isomeric byproducts is not expected.
Alternative B: Direct Iodination of 3-Fluoroaniline
The direct electrophilic iodination of 3-fluoroaniline is expected to yield a mixture of products due to the directing effects of the amino and fluoro substituents. The amino group is a strong activating group and directs ortho- and para- to itself, while the fluorine atom is a deactivating group but also an ortho-, para-director. This can lead to the formation of several regioisomeric and poly-iodinated byproducts.
Potential Byproducts from Direct Iodination:
-
Regioisomers: 4-iodo-3-fluoroaniline, 2-iodo-5-fluoroaniline, and 2-iodo-3-fluoroaniline.
-
Di-iodinated products: e.g., 2,4-diiodo-3-fluoroaniline.
-
Unreacted 3-fluoroaniline.
The separation and quantification of these closely related isomers present a significant analytical challenge.
Experimental Protocols
Alternative A: Synthesis of 3-Fluoro-2-iodoaniline via Decarboxylative Iodination [1]
This protocol is adapted from a reported practical route to 2-iodoanilines.[1]
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
-
Oxygen (O₂)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a high-pressure autoclave with a glass liner, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv) in CH₃CN (10 mL).
-
Purge the autoclave with O₂ by three cycles of pressurization and venting, then pressurize with O₂ (10 bar).
-
Stir the reaction mixture at 180 °C for 4 hours.
-
After cooling, dilute the solution with ethyl acetate.
-
Add silica gel to the flask and evaporate the volatiles under vacuum.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent to afford 3-Fluoro-2-iodoaniline.
-
To prepare the hydrochloride salt, dissolve the purified aniline in a suitable solvent (e.g., diethyl ether) and bubble with dry hydrogen chloride gas until precipitation is complete. Filter and dry the resulting solid.
Characterization of 3-Fluoro-2-iodoaniline:
-
¹H NMR (400 MHz, CDCl₃): δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz).[1]
-
¹⁹F NMR (376 MHz, CDCl₃): δ -91.3 (s, 1F).[1]
-
HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9533.[1]
Alternative B: Proposed Protocol for Direct Iodination of 3-Fluoroaniline
This is a general proposed method based on common iodination procedures for anilines. Optimization would be required to maximize the yield of the desired product.
Materials:
-
3-Fluoroaniline
-
Iodine (I₂)
-
An oxidizing agent (e.g., H₂O₂, periodic acid) or a catalyst (e.g., silver salt)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium thiosulfate solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 3-fluoroaniline in the chosen solvent.
-
Add the iodinating agent (e.g., a mixture of I₂ and an oxidizing agent).
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and remove excess iodine by washing with a sodium thiosulfate solution.
-
Extract the product mixture with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers requiring careful purification, for example, by fractional distillation or preparative chromatography.
-
Formation of the hydrochloride salt can be achieved as described in Alternative A.
Analytical Method for Impurity Profiling: HPLC-UV
A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is suitable for the separation and quantification of 3-fluoro-2-iodoaniline and its potential byproducts.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-iodoaniline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Fluoro-2-iodoaniline hydrochloride (CAS RN: 122455-37-2), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
- Clearly label the waste container with the chemical name: "Waste this compound" and the associated hazards (e.g., "Harmful," "Irritant").
3. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- The storage area should be secure and accessible only to authorized personnel.
4. Professional Disposal:
- Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
- The recommended method of disposal is incineration in a permitted hazardous waste incinerator.
Important Considerations:
-
Spills: In the event of a spill, avoid generating dust. Moisten the spilled material with water and collect it using a non-sparking tool. Place the collected material in a sealed container for disposal. Ensure the area is well-ventilated.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Punctured and triple-rinsed containers can then be disposed of as regular solid waste, in accordance with local regulations.
Key Hazard and Toxicity Data
The following table summarizes the pertinent hazard information for this compound. This data is essential for risk assessment and safe handling.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 3-Fluoro-2-iodoaniline hydrochloride
This guide provides immediate, essential safety and logistical information for handling 3-Fluoro-2-iodoaniline hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risk and ensure a safe working environment.
Chemical Profile and Hazards
This compound is a halogenated aniline derivative. While specific data for this exact compound is limited, related compounds exhibit significant health hazards. It should be handled with extreme caution. The primary hazards associated with similar compounds include:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: May cause damage to organs (such as the kidney, liver, heart, and blood) through prolonged or repeated exposure.
-
Irritation: Causes skin and serious eye irritation.[1][2][3] May cause respiratory irritation.[1][3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. Always inspect PPE for integrity before use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Tightly fitting safety goggles and a face shield.[4] | Double-gloving with nitrile gloves.[4] For extended contact, consider butyl rubber gloves. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[4] | Work within a certified chemical fume hood.[4][5] |
| Experimental Handling | Tightly fitting safety goggles and a face shield.[4] | Double-gloving with nitrile gloves.[4] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[4] | Work within a certified chemical fume hood or a suitable containment device.[4][5] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[4] | Heavy-duty butyl rubber gloves over nitrile gloves.[4] | Chemical-resistant disposable coveralls, shoe covers, and apron.[4] | A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.[4] |
| Waste Disposal | Tightly fitting safety goggles.[4] | Double-gloving with nitrile gloves.[4] | Full-length lab coat with tight cuffs and closed-toe shoes.[4] | Work within a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Procedures
A systematic approach is crucial for safely handling this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]
-
Work Surface: Cover the work surface with disposable, plastic-backed absorbent pads to contain any minor spills.[4]
-
Decontamination: Prepare a decontamination solution (e.g., a solution of sodium hypochlorite followed by a sodium thiosulfate solution) for deactivating any residual compound on surfaces and equipment.
Handling and Experimental Protocol
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing:
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent the release of vapors.
-
-
Running the Reaction:
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[1][6]
-
Decontaminate the spill area and any affected equipment.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office.
-
Prevent entry to the contaminated area.
-
If trained, and with appropriate respiratory protection, proceed with cleanup. Otherwise, await the emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware, reaction residues) must be considered hazardous waste.
-
Waste Collection:
-
Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not pour down the drain.[6] Chemical waste generators must consult local, regional, and national regulations for complete and accurate classification.[3][6]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
